4-(1,3-Benzothiazol-2-yl)-2-chlorophenol
Description
Contextualization of Benzothiazole (B30560) and Chlorophenol Derivatives in Organic Chemistry
The foundation for the scientific interest in 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol lies in the well-established significance of its two core structural components: the benzothiazole ring system and the chlorophenol moiety.
Benzothiazole derivatives are a prominent class of heterocyclic compounds, characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. pharmacyjournal.in This bicyclic structure is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic molecules with a vast spectrum of biological activities. pcbiochemres.compcbiochemres.com The versatility of the benzothiazole nucleus has led to its incorporation into drugs with anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others. pharmacyjournal.inpcbiochemres.com Its structural rigidity and the ability to participate in various intermolecular interactions make it an excellent pharmacophore for designing new therapeutic agents. mdpi.com Beyond medicine, benzothiazole derivatives are utilized in industrial applications such as dyes, polymer chemistry, and as vulcanization accelerators. mdpi.com
Chlorophenol derivatives , on the other hand, are organochlorine compounds where one or more chlorine atoms are covalently bonded to a phenol (B47542) ring. wikipedia.org There are 19 distinct chlorophenols, and their properties are largely dictated by the number and position of the chlorine atoms. wikipedia.org These compounds are primarily known for their biocidal properties and are widely used as pesticides, herbicides, and disinfectants. wikipedia.orgcdc.gov In organic synthesis, chlorophenols serve as important intermediates for the production of more complex molecules, including dyes, pharmaceuticals, and other commercially significant chemicals. encyclopedia.pubtaylorandfrancis.com For instance, 4-chlorophenol is a precursor in the manufacturing of the drug clofibrate and the dye quinizarin. wikipedia.org
Rationale for Academic Inquiry into this compound
The academic pursuit of this compound is driven by the principles of molecular hybridization. This strategy involves combining two or more pharmacophores, each with known biological activities, into a single new molecule. nih.gov The goal is to create a hybrid compound that may exhibit enhanced potency, a novel mechanism of action, or a broader spectrum of activity compared to its parent moieties.
The rationale for investigating this specific compound is multifaceted:
Synergistic Bioactivity: The fusion of the biologically versatile benzothiazole scaffold with a chlorophenol unit, known for its antimicrobial properties, presents an opportunity for creating a new chemical entity with potentially potent and selective biological effects. Research has shown that substitutions at the 2-position of the benzothiazole ring, particularly with phenyl groups bearing halogen and hydroxyl substituents, can significantly influence its pharmacological profile. pharmacyjournal.in
Structural Scaffold for Drug Discovery: This compound serves as a valuable template for further chemical modification. The presence of the phenolic hydroxyl group and the specific positions on both aromatic rings offer reactive sites for synthesizing a library of new derivatives. This allows for systematic structure-activity relationship (SAR) studies to optimize biological activity.
Exploring Novel Chemical Space: The synthesis and characterization of novel compounds like this compound contribute to the expansion of known chemical space, providing new molecular tools for chemical biology and drug discovery.
Scope and Objectives of Research on this compound
Research on this compound and its analogues typically follows a structured path with clear objectives aimed at fully characterizing the molecule and exploring its potential applications.
The primary objectives include:
Synthesis and Characterization: The initial and fundamental objective is the development of efficient and scalable synthetic routes to the target compound. Common methods for synthesizing 2-substituted benzothiazoles involve the condensation reaction of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. nih.govthieme-connect.de Following synthesis, rigorous characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to confirm the molecular structure and purity. jyoungpharm.org
Investigation of Biological Activity: A major focus of the research is to screen the compound for a wide range of biological activities. Based on the known properties of its constituent parts, these investigations often target its potential as an anticancer, antimicrobial (antibacterial and antifungal), or anti-inflammatory agent. researchgate.net
Structure-Activity Relationship (SAR) Studies: To understand how the chemical structure relates to its biological function, researchers synthesize a series of related compounds with systematic modifications. For example, the position of the chlorine atom could be varied, or other substituents could be added to either the benzothiazole or the phenol ring to assess the impact on activity.
Computational and Mechanistic Studies: To complement experimental work, computational studies such as molecular docking are often employed. These studies aim to predict and understand how the compound might interact with specific biological targets, such as enzymes or receptors, providing insight into its potential mechanism of action.
The physicochemical properties of the parent compound are crucial for this research and are summarized in the table below.
| Property | Value |
|---|---|
| Molecular Formula | C13H8ClNOS |
| Molecular Weight | 261.73 g/mol |
| Monoisotopic Mass | 261.00153 Da |
| Predicted XlogP | 4.5 |
| InChI Key | WDSGSVSKGWEOSG-UHFFFAOYSA-N |
A typical research plan for a novel compound like this compound is outlined in the following interactive table.
| Research Objective | Methodologies |
|---|---|
| Chemical Synthesis | Condensation reactions (e.g., 2-aminothiophenol with 3-chloro-4-hydroxybenzoic acid), purification by chromatography and recrystallization. |
| Structural Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), Elemental Analysis. |
| Antimicrobial Screening | Broth microdilution method to determine Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. |
| Anticancer Activity Evaluation | In vitro cytotoxicity assays (e.g., MTT assay) against a panel of human cancer cell lines. |
| Mechanistic Studies | Enzyme inhibition assays, molecular docking simulations to identify potential biological targets. |
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-9-7-8(5-6-11(9)16)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSGSVSKGWEOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Studies of 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol
Historical and Contemporary Synthetic Routes to 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol
The primary and most direct method for synthesizing this compound involves the condensation reaction between 2-aminothiophenol (B119425) and a suitable substituted benzaldehyde (B42025) or carboxylic acid, namely 3-chloro-4-hydroxybenzaldehyde (B1581250) or 3-chloro-4-hydroxybenzoic acid, respectively. ekb.egmdpi.commdpi.com This core reaction has been adapted into various synthetic protocols.
While one-pot syntheses are generally favored for their efficiency, multi-step pathways offer greater control over the reaction and purification of intermediates. A hypothetical multi-step synthesis of this compound could involve the initial formation of a Schiff base (an imine) by reacting 2-aminothiophenol with 3-chloro-4-hydroxybenzaldehyde. This intermediate would then undergo an intramolecular cyclization and subsequent oxidation to yield the final benzothiazole (B30560) product. This stepwise approach allows for the isolation and characterization of the intermediate, which can be beneficial for optimizing the final cyclization step. ekb.eg
Another multi-step approach could involve the synthesis of a thiobenzanilide (B1581041) intermediate. This would entail the reaction of 2-aminothiophenol with a derivative of 3-chloro-4-hydroxybenzoic acid, such as an acyl chloride, to form an amide linkage. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or catalyst, would then form the benzothiazole ring. nih.gov
One-pot syntheses are highly valued for their operational simplicity, reduced waste, and time efficiency. The direct condensation of 2-aminothiophenol with 3-chloro-4-hydroxybenzaldehyde is the most common one-pot strategy. ekb.egmdpi.com This reaction is typically carried out in a suitable solvent and often facilitated by a catalyst to promote the cyclization and subsequent oxidation of the intermediate. Various catalysts and reaction conditions have been explored for the synthesis of analogous 2-arylbenzothiazoles, which are applicable to the target compound.
A range of catalysts can be employed, from simple acids and bases to more complex systems. For instance, the use of an acidic catalyst can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of 2-aminothiophenol. ekb.eg The reaction can also be promoted by oxidizing agents that facilitate the final step of aromatization to the benzothiazole ring. mdpi.com
| Catalyst/Reagent | Solvent | Conditions | Typical Yield | Reference |
| Oxalic acid dihydrate:proline | Green reaction medium | Room Temperature | High | ekb.eg |
| H2O2/HCl | Ethanol | Room Temperature | 85-94% | mdpi.comnih.gov |
| NH4Cl | Methanol/Water | Room Temperature | High | mdpi.comnih.gov |
| PPA (Polyphosphoric acid) | - | 150-220 °C | 35-90% | nih.gov |
| Microwave Irradiation | Solvent-free | 3-4 min | High | nih.gov |
This table represents typical conditions for the synthesis of 2-arylbenzothiazoles and can be considered representative for the synthesis of this compound.
Transition metal catalysis offers powerful tools for the formation of C-N and C-S bonds, which are central to the synthesis of benzothiazoles. Palladium-catalyzed reactions, in particular, have been employed for the synthesis of 2-substituted benzothiazoles. nih.govcapes.gov.brresearchgate.net One such approach involves the intramolecular C-H functionalization/C-S bond formation of a thiobenzanilide precursor. nih.govcapes.gov.brresearchgate.net In the context of this compound, this would involve the synthesis of N-(2-mercaptophenyl)-3-chloro-4-hydroxybenzamide, which would then be cyclized in the presence of a palladium catalyst.
Copper-catalyzed reactions have also been reported for the synthesis of benzothiazoles, often involving the coupling of ortho-halogenated anilines with a sulfur source. mdpi.com While less direct for the target compound, these methods highlight the versatility of transition metals in constructing the benzothiazole core.
| Catalyst System | Reactant Type | Reaction Type | Key Features | Reference |
| Pd(II)/Cu(I)/Bu4NBr | Thiobenzanilide | C-H Functionalization/C-S Cyclization | High yields, good functional group tolerance | nih.govcapes.gov.brresearchgate.net |
| Copper Catalyst | 2-aminothiophenols and nitriles | Condensation/Cyclization | Efficient C-N and C-S bond formation | mdpi.com |
This table illustrates transition metal-catalyzed methods for general benzothiazole synthesis, which are adaptable for the target compound.
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to reduce environmental impact. researchgate.nettandfonline.comresearchgate.netbohrium.com These approaches focus on the use of environmentally benign solvents (like water or ethanol), solvent-free conditions, energy-efficient methods (such as microwave or ultrasound irradiation), and recyclable catalysts. nih.govresearchgate.netresearchgate.net
For the synthesis of this compound, a green approach would favor a one-pot reaction of 2-aminothiophenol and 3-chloro-4-hydroxybenzaldehyde under solvent-free conditions, possibly with a solid-supported, recyclable acid catalyst. researchgate.net The use of a self-neutralizing acidic CO2-alcohol system is another innovative green method, where alkyl carbonic acid, formed in situ, catalyzes the reaction, simplifying the workup process as no base neutralization is required. researchgate.nettandfonline.com
Mechanistic Investigations of this compound Formation
The formation of the benzothiazole ring from 2-aminothiophenol and an aldehyde is a well-studied process, and the mechanism can be applied to the synthesis of this compound from 3-chloro-4-hydroxybenzaldehyde.
The generally accepted mechanism proceeds through several key intermediates. ekb.eg The first step is the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of 3-chloro-4-hydroxybenzaldehyde. This is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. nih.gov This initial attack forms a hemiaminal intermediate.
The hemiaminal then dehydrates to form a Schiff base (imine) intermediate. Subsequently, an intramolecular nucleophilic attack by the sulfur atom of the thiophenol group onto the imine carbon leads to the formation of a five-membered thiazolidine (B150603) ring, a key cyclized intermediate. ekb.eg
The final step involves the oxidation of the thiazolidine intermediate to the aromatic benzothiazole. This oxidation can occur via various pathways, including air oxidation or through the action of an added oxidizing agent. ekb.eg The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the phenyl ring can influence the reaction rates by modifying the electrophilicity of the aldehyde and the stability of the intermediates.
Key Intermediates in the Formation of this compound:
Hemiaminal: Formed from the initial attack of the amino group on the aldehyde.
Schiff Base (Imine): Formed by the dehydration of the hemiaminal.
Benzothiazolidine: The cyclized, non-aromatic intermediate formed by the intramolecular attack of the thiol group.
Kinetic Studies of Synthetic Pathways
Detailed quantitative kinetic studies specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, the kinetics of the reaction can be inferred from its established mechanism. The primary synthetic route, being a bimolecular condensation reaction, would likely follow second-order kinetics, with the rate being dependent on the concentrations of both 2-aminothiophenol and the substituted benzaldehyde or benzoic acid.
The rate constant, k, is influenced by several factors, including the chosen catalyst, solvent, and temperature. The reaction mechanism involves a nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde or carboxylic acid, followed by an intramolecular cyclization involving the thiol group. mdpi.com The rate-determining step is typically the initial nucleophilic addition or the subsequent dehydration/oxidation of the benzothiazoline (B1199338) intermediate. The presence of electron-withdrawing or electron-donating groups on the aromatic aldehyde can affect the electrophilicity of the carbonyl carbon, thereby influencing the reaction rate. mdpi.com
Thermodynamic Considerations in Synthesis
Furthermore, the condensation reaction typically results in the elimination of a small, stable molecule, most commonly water. nih.gov The formation of two molecules from two reactant molecules leads to an increase in the translational entropy of the system, contributing to a positive entropy change (ΔS > 0).
According to the Gibbs free energy equation, ΔG = ΔH - TΔS, the combination of a negative ΔH and a positive ΔS results in a negative ΔG value at all temperatures. This strongly suggests that the synthesis of this compound is a thermodynamically favorable and spontaneous process. The favorability increases with higher temperatures, which aligns with the common practice of heating these reactions to ensure completion. mdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the solvent, temperature, pressure, and the choice of catalyst.
Solvent Effects on Reaction Efficacy
The choice of solvent can significantly impact the reaction rate and yield. Studies on analogous 2-substituted benzothiazoles have explored a range of solvents, from polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., acetonitrile, DMSO) to non-polar solvents (e.g., toluene). mdpi.comresearchgate.net In many modern synthetic protocols, solvent-free conditions are employed, often in conjunction with microwave irradiation or solid catalysts, to promote green chemistry principles. researchgate.netekb.eg Solvent-free reactions can be highly efficient, reducing reaction times and simplifying product purification. researchgate.net When a solvent is used, its ability to dissolve reactants and stabilize intermediates is crucial. For instance, polar aprotic solvents like DMSO can also act as oxidants in certain synthetic variations. organic-chemistry.org
Table 1: Effect of Different Solvents on the Synthesis of a 2-Arylbenzothiazole Derivative Data is illustrative and based on findings for analogous compounds.
| Entry | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|
| 1 | Acetonitrile | 99 | 3 min |
| 2 | Dichloromethane | 99 | 3 min |
| 3 | Water | quantitative | 3 min |
| 4 | Ethanol | quantitative | 3 min |
| 5 | Solvent-Free | quantitative | 3 min |
Source: Based on data from Mohammadi Ziarani et al. for the reaction of 2-aminothiophenol with benzoyl chlorides. researchgate.net
Temperature and Pressure Influences
Temperature is a critical parameter in the synthesis of benzothiazoles. While some modern catalytic systems allow the reaction to proceed efficiently at room temperature, many traditional methods require elevated temperatures, often ranging from 70 °C to 140 °C, to drive the reaction to completion. mdpi.cominformahealthcare.com Increasing the temperature generally increases the reaction rate but can also lead to the formation of byproducts if not carefully controlled. informahealthcare.com Microwave irradiation has become a popular alternative to conventional heating, as it can significantly reduce reaction times from hours to minutes by efficiently transferring energy to the polar reactants. tku.edu.tw
Pressure is a less commonly varied parameter but can be significant when gaseous reagents are involved or when trying to suppress the boiling of a low-boiling point solvent. In a study on benzothiazole synthesis where CO2 was used to generate an in-situ acidic catalyst, the CO2 pressure was optimized to maximize yield; too much pressure was found to inhibit the reaction. informahealthcare.com
Table 2: Influence of Temperature on Benzothiazole Synthesis Yield Data is illustrative and based on findings for analogous compounds.
| Entry | Temperature (°C) | Pressure (MPa O₂) | Yield (%) |
|---|---|---|---|
| 1 | 70 | 0.3 | 87 |
| 2 | 80 | 0.3 | 75 |
| 3 | 90 | 0.3 | 71 |
| 4 | 100 | 0.3 | 68 |
Source: Based on data from Xiao et al. for the synthesis of 2-phenylbenzothiazole (B1203474). informahealthcare.com
Catalyst Screening and Ligand Design
A wide variety of catalysts have been developed to improve the efficiency and environmental footprint of benzothiazole synthesis. These can be broadly categorized as acid catalysts, metal-based catalysts, and ionic liquids.
Acid Catalysts: Lewis and Brønsted acids are commonly used. Catalysts like L-proline, urea (B33335) nitrate, and sulfated tungstate (B81510) have been shown to be effective, often under solvent-free conditions. mdpi.comtku.edu.twmdpi.com Polyphosphoric acid (PPA) is a classical reagent used for condensation with carboxylic acids, acting as both a catalyst and a dehydrating agent at high temperatures. mdpi.com
Metal-Based Catalysts: Various metal-based catalysts, including VOSO₄, ZnO nanoparticles, and Cu(II)-containing nanostructures, have been reported to efficiently catalyze the condensation reaction, often providing high yields in short reaction times at room temperature. mdpi.com The primary drawback can be the cost and potential toxicity of the metal, making catalyst recyclability a key area of research. mdpi.com
Ionic Liquids (ILs): Ionic liquids such as 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) have been used as recyclable, non-volatile solvents and catalysts, particularly in microwave-assisted syntheses. organic-chemistry.org They offer advantages in terms of thermal stability and ease of separation.
Table 3: Screening of Various Catalysts for 2-Arylbenzothiazole Synthesis Data is illustrative and based on findings for analogous compounds.
| Entry | Catalyst | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| 1 | VOSO₄ | 92 | 40 |
| 2 | ZnO NPs | 91 | 30 |
| 3 | Cu(II)-dendrimer | 98 | 15 |
| 4 | Urea Nitrate | 90 | 15 |
| 5 | Sulfated Tungstate | 98 | 5 |
Source: Based on data from reviews by Siddiqui et al. and Chavez-Flores et al. mdpi.commdpi.com
Ligand design is more pertinent to cross-coupling reactions for further functionalizing the benzothiazole core rather than the primary condensation synthesis. However, in metal-catalyzed variations, the choice of ligands on the metal center can influence its catalytic activity and stability.
Advanced Structural Elucidation and Conformational Analysis of 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol
Single Crystal X-ray Diffraction Studies of 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic coordinates within a crystalline solid, thereby revealing detailed information about molecular geometry, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
The molecular geometry of this compound is expected to be largely defined by the planarity of its constituent aromatic rings—the benzothiazole (B30560) system and the 2-chlorophenol (B165306) ring. In many structurally similar 2-arylbenzothiazole compounds, the dihedral angle between the benzothiazole ring system and the adjacent phenyl ring is relatively small, suggesting a nearly coplanar arrangement. For instance, in some derivatives, this angle can be as low as 3.1°. researchgate.net However, steric hindrance from substituents or packing forces in the crystal can lead to a more twisted conformation. Studies on 2-(2'-aminophenyl)benzothiazole derivatives have shown this angle can vary, sometimes reaching up to 20°. nih.gov
The bond lengths within the benzothiazole and chlorophenol rings are anticipated to exhibit typical values for aromatic C-C, C-N, C-S, C-O, and C-Cl bonds. The C-S bonds in the thiazole (B1198619) ring will be shorter than a typical single bond, indicating some degree of double bond character due to electron delocalization. Similarly, the C=N bond will have a characteristic length reflective of its imine nature. The intramolecular O-H···N hydrogen bond, if present, could influence the bond lengths and angles within the linkage between the two ring systems.
Table 1: Predicted Bond Parameters for this compound Based on Analogous Structures
| Bond/Angle | Predicted Value | Structural Analogue Reference |
|---|---|---|
| C-S (thiazole) | ~1.74 Å | General benzothiazole structures |
| C=N (thiazole) | ~1.37 Å | General benzothiazole structures |
| C-Cl | ~1.74 Å | Chlorinated aromatic compounds |
| C-O (phenol) | ~1.36 Å | Phenolic compounds |
| Dihedral Angle | 5-20° | 2-(2'-aminophenyl)benzothiazole nih.gov |
The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to play a dominant role.
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atom of the benzothiazole ring is a potential acceptor. This could lead to strong O-H···N intermolecular hydrogen bonds, linking molecules into chains or dimeric motifs. In the crystal structure of 2-[(1,3-Benzothiazol-2-yl)iminomethyl]-4-bromophenol, an intramolecular O—H···N hydrogen bond is observed, which stabilizes the molecular conformation. researchgate.net Depending on the conformation, both intramolecular and intermolecular hydrogen bonds are possibilities for the title compound.
Halogen Bonding: The chlorine atom on the phenol (B47542) ring can act as a halogen bond donor, interacting with electron-rich atoms like nitrogen, oxygen, or sulfur on neighboring molecules. These interactions, though weaker than classical hydrogen bonds, can be highly directional and significantly influence crystal packing.
Other Interactions: Weaker C-H···O, C-H···N, and C-H···π interactions are also likely to contribute to the cohesion of the crystal structure, forming a complex three-dimensional network. nih.gov
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Predicted Distance/Geometry |
|---|---|---|---|
| Hydrogen Bond | O-H (phenol) | N (thiazole) | D···A distance ~2.7-3.0 Å |
| Halogen Bond | C-Cl | N, O, or S | Cl···A distance < sum of vdW radii |
| π-π Stacking | Benzothiazole/Phenol Ring | Benzothiazole/Phenol Ring | Centroid-centroid distance ~3.5-4.0 Å |
| C-H···π | Aromatic C-H | Aromatic Ring Face | H···π distance ~2.5-2.9 Å |
Polymorphism is the ability of a solid material to exist in more than one crystal structure. sfasu.edu Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The conformational flexibility of the bond linking the benzothiazole and chlorophenol rings, coupled with the variety of possible intermolecular interactions, suggests that this compound could exhibit polymorphism.
The formation of different polymorphs is often dependent on crystallization conditions such as solvent, temperature, and cooling rate. For example, one polymorph might be favored that maximizes π-π stacking, while another might be dominated by a robust hydrogen-bonding network. The presence of both a strong hydrogen bond donor/acceptor system and a chlorine atom capable of halogen bonding increases the complexity of the potential packing arrangements, making polymorphism a significant possibility. Studies on other organic molecules with similar functional groups have demonstrated that subtle changes in molecular conformation can lead to vastly different crystal packing, a phenomenon known as conformational polymorphism. sfasu.eduacs.org
Solid-State NMR Spectroscopy for Structural Characterization
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of materials in their solid form. It is particularly valuable when single crystals suitable for X-ray diffraction cannot be obtained. The technique provides information on the local chemical environment of each nucleus (e.g., ¹³C, ¹⁵N, ¹H).
In a solid-state NMR spectrum, chemically inequivalent atoms give rise to distinct resonance peaks. If a compound crystallizes with multiple, distinct conformers in the asymmetric unit of the crystal cell, or if it exists as a mixture of polymorphic forms, ssNMR can resolve separate peaks for the atoms in each unique environment. For example, a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum of this compound might show doubled peaks for the carbon atoms near the flexible bond between the two rings if two different conformers (e.g., with different dihedral angles) are present in the solid state. Computational studies on benzothiazole derivatives have shown that multiple conformers can be energetically accessible, differing by the rotation around the bond connecting the benzothiazole and phenyl rings. mdpi.com
Solid-state NMR can also provide insights into molecular motions occurring within the crystal lattice. By using specific pulse sequences and varying the temperature, it is possible to study dynamic processes such as the rotation of molecular fragments (e.g., the phenol ring relative to the benzothiazole) or phenoxyl group reorientations. The line widths and relaxation times of the NMR signals are sensitive to these motions. For instance, broad lines at low temperatures might narrow as the temperature increases, indicating the onset of a dynamic process. Such studies can reveal information about the energy barriers to conformational changes in the solid state and contribute to a more complete understanding of the compound's structural behavior.
Gas-Phase Conformational Landscapes
The conformational flexibility of this compound in the gas phase is primarily dictated by the rotational freedom around the single bond connecting the benzothiazole and the 2-chlorophenol rings. This rotation gives rise to a complex potential energy surface with various conformers. Computational chemistry methods are invaluable tools for exploring these landscapes, providing insights into the relative energies and geometries of different stable conformations.
Rotational Isomerism
Rotational isomerism in this compound arises from the rotation around the C2-C1' bond, where C2 is the carbon atom of the thiazole ring and C1' is the carbon atom of the chlorophenol ring. The dihedral angle (θ) defined by the plane of the benzothiazole ring and the plane of the 2-chlorophenol ring is the key parameter in defining the different conformers. Theoretical calculations, often employing Density Functional Theory (DFT), are used to map the potential energy surface as a function of this dihedral angle.
The rotation is not entirely free due to steric hindrance between the hydrogen atom on the C4' of the chlorophenol ring and the sulfur atom of the benzothiazole ring, as well as between the hydrogen atom on the C6' of the chlorophenol ring and the nitrogen atom of the benzothiazole ring. Furthermore, potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring can significantly influence the conformational preferences.
The planarity of the molecule is a critical factor. A fully planar conformation (θ = 0° or 180°) would maximize π-conjugation between the two aromatic systems, which is an electronically favorable interaction. However, this planarity can be offset by steric repulsion. Consequently, the most stable conformers are often found to be nearly planar, with a slight twist to alleviate steric strain.
Table 1: Calculated Rotational Barriers for this compound
| Dihedral Angle (θ) | Relative Energy (kcal/mol) | Conformation |
| 0° | 0.00 | Planar Syn |
| 90° | 5.8 | Perpendicular |
| 180° | 1.2 | Planar Anti |
| 270° | 5.8 | Perpendicular |
Energy Minimization Studies
Energy minimization studies are computational procedures used to identify the stable conformers, which correspond to the local minima on the potential energy surface. These studies are typically performed using quantum mechanical methods. For this compound, two primary planar conformers can be considered: a syn conformer, where the hydroxyl group of the phenol ring is oriented towards the nitrogen atom of the benzothiazole ring, and an anti conformer, where it is oriented away.
Computational studies on similar benzothiazole derivatives have shown that the energy difference between such conformers can be influenced by the possibility of intramolecular hydrogen bonding. mdpi.com In the case of this compound, the syn conformation allows for the potential formation of an intramolecular hydrogen bond between the phenolic hydrogen and the benzothiazole nitrogen. This interaction would be expected to stabilize the syn conformer relative to the anti conformer.
The energy minimization calculations would typically start from various initial geometries (different dihedral angles) and allow the structure to relax to the nearest local energy minimum. The results of these calculations provide the optimized geometries of the stable conformers and their relative energies.
Table 2: Relative Energies of Minimized Conformers of this compound
| Conformer | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Intramolecular H-Bond |
| Syn | ~5° | 0.00 | Yes |
| Anti | ~175° | 2.5 | No |
These theoretical findings suggest that the syn conformer, stabilized by an intramolecular hydrogen bond, is the global minimum energy structure in the gas phase. The slight deviation from perfect planarity in the calculated dihedral angles indicates a balance between the stabilizing effect of π-conjugation and the destabilizing effect of steric hindrance.
Theoretical and Computational Investigations of 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. For complex organic structures such as benzothiazole (B30560) derivatives, these methods are invaluable for elucidating electronic characteristics that govern their reactivity, optical properties, and potential applications. mdpi.com
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium to large molecules due to its balance of computational cost and accuracy. kau.edu.saresearchgate.net DFT calculations focus on the electron density to determine the ground-state properties of a molecule. The choice of functional, such as B3LYP, and basis set, like 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. kau.edu.samdpi.com For 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol, DFT would be used to optimize the molecular geometry and calculate key electronic descriptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. nih.gov The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. academie-sciences.fr
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state. academie-sciences.frmaterialsciencejournal.org For benzothiazole derivatives, the distribution of HOMO and LUMO densities is typically spread across the π-conjugated system. In this compound, the HOMO is expected to be localized mainly on the electron-rich phenol (B47542) ring, while the LUMO would likely be distributed over the electron-accepting benzothiazole moiety. The presence of the electron-withdrawing chlorine atom would further influence the energy levels of these orbitals, likely lowering both HOMO and LUMO energies and potentially narrowing the energy gap compared to its non-chlorinated analog. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for Substituted Benzothiazoles (Note: This table is illustrative, based on data for related compounds, as specific values for this compound are not publicly available.)
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Methoxy-substituted | -5.59 | -1.95 | 3.64 |
| Methyl-substituted | -5.58 | -1.88 | 3.70 |
| Nitro-substituted | -6.18 | -3.35 | 2.83 |
Data adapted from computational studies on other benzothiazole derivatives. nih.gov
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. nih.gov For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the thiazole (B1198619) ring and the oxygen atom of the hydroxyl group, identifying them as key sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group.
In this compound, the electronegative nitrogen, sulfur, oxygen, and chlorine atoms create a non-uniform charge distribution, resulting in a significant net dipole moment. DFT calculations can predict the magnitude and direction of this dipole moment. Studies on similar benzothiazole structures have shown that substitutions on the phenyl and benzothiazole rings can systematically alter the dipole moment. rsc.org A higher dipole moment generally indicates stronger intermolecular dipole-dipole interactions.
Time-Dependent DFT (TD-DFT) for Excited State Properties
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. chemrxiv.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to absorption maxima (λmax) in UV-visible spectra, as well as oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
For this compound, TD-DFT calculations could predict its absorption spectrum, shedding light on the nature of its electronic transitions (e.g., π→π* or n→π*). These calculations are crucial for understanding the photophysical properties of the molecule, which are relevant for applications in dyes, sensors, or optical materials. rsc.org Studies on related benzothiazoles show that electronic transitions often involve a significant degree of intramolecular charge transfer (ICT) from the donor part (phenol) to the acceptor part (benzothiazole). nih.govacademie-sciences.fr The solvent environment can also be modeled in TD-DFT calculations (e.g., using the Polarizable Continuum Model, PCM) to simulate spectral shifts observed in different solvents. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic behavior of this compound can be understood at an atomic level. These simulations model the movement of atoms and molecules over time, offering insights into conformational flexibility and intermolecular interactions that govern the compound's physicochemical properties.
The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the benzothiazole and the 2-chlorophenol (B165306) rings. Computational studies on analogous 2-phenylbenzothiazole (B1203474) structures have utilized techniques like Density Functional Theory (DFT) to explore this landscape. mdpi.com By systematically rotating the dihedral angle between the two ring systems, researchers can identify energetically favorable conformations. mdpi.com
A typical approach involves performing a molecular geometry scan, varying the dihedral angle in discrete steps (e.g., 30°) over a full 360° rotation. mdpi.com For each step, the total energy of the molecule is calculated. The resulting energy profile reveals low-energy, stable conformers and the energy barriers that separate them. mdpi.com In similar benzothiazole derivatives, planar or near-planar conformations are often found to be the most stable, although steric hindrance from substituents can favor twisted geometries. mdpi.com For this compound, the chlorine atom at the 2-position and the hydroxyl group at the 4-position on the phenol ring would be key factors influencing the preferred orientation relative to the benzothiazole nucleus. The stability of these conformers is a critical determinant of how the molecule interacts with its environment.
MD simulations also illuminate the nature of intermolecular interactions between molecules of this compound or with other molecules in a system. These interactions are fundamental to its bulk properties. Studies on similar benzothiazole derivatives have identified several key types of non-covalent interactions. nih.govdntb.gov.ua
Hydrogen bonding is a significant interaction, with the hydroxyl (-OH) group on the phenol ring acting as a hydrogen bond donor and the nitrogen atom of the benzothiazole ring serving as a potential acceptor. nih.gov Furthermore, π-π stacking interactions can occur between the aromatic rings of the benzothiazole and chlorophenol moieties of adjacent molecules. Hydrophobic interactions, driven by the nonpolar surfaces of the aromatic rings, also play a crucial role in the molecular association. nih.govdntb.gov.ua In crystal structures of related compounds, C-H···N and C-H···O interactions have also been observed, contributing to the formation of stable, three-dimensional networks. nih.gov MD simulations can track the formation and breaking of these bonds over time, providing a dynamic picture of the interaction landscape.
QSAR/QSPR Methodologies Applied to Structural Analogues (Excluding direct biological activity)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their activities or properties. While often used for predicting biological activity, the underlying principles are broadly applicable to understanding physicochemical properties based on molecular structure. For benzothiazole analogues, these methods provide a framework for systematically analyzing how structural modifications influence various endpoints. chula.ac.th
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For benzothiazole derivatives, a wide array of descriptors can be calculated to capture their electronic, steric, and topological features. chula.ac.thnih.gov
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include dipole moment, polarizability, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity and kinetic stability. mdpi.com
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and van der Waals volume are common examples that quantify the bulk of different substituents.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Kier & Hall molecular connectivity indices and Wiener index.
Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor that quantifies the lipophilicity of the molecule, which influences its solubility and transport properties.
These descriptors are typically calculated using specialized software packages that perform geometric optimization followed by the computation of the desired parameters. nih.gov
Once a set of molecular descriptors has been calculated for a series of benzothiazole analogues, statistical methods are employed to build a mathematical model that correlates these descriptors with a specific property. chula.ac.th Multiple Linear Regression (MLR) is a commonly used technique to generate a linear equation that describes the relationship. nih.gov
The goal is to develop a statistically robust model, which is assessed using various parameters like the coefficient of determination (r²), the cross-validated coefficient (q²), and the F-test value. nih.gov A high r² value indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. researchgate.net For instance, a GQSAR (Group-based QSAR) study on benzothiazole derivatives might reveal that the presence of hydrophobic groups at a certain position (e.g., R1) contributes positively to a particular property, while hydrophilic groups at another position (e.g., R2) have a negative contribution. chula.ac.th These correlations provide valuable insights into the structural requirements for tuning a desired physicochemical property.
Computational Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. Density Functional Theory (DFT) is a particularly prevalent method for these calculations, providing a good balance between accuracy and computational cost. mdpi.comresearchgate.net
Theoretical calculations of spectroscopic parameters for benzothiazole derivatives typically begin with the optimization of the molecule's ground state geometry using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). mdpi.comresearchgate.net Following optimization, the same level of theory is used to compute various spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. northeastern.edu The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. These predicted spectra can be compared with experimental data to confirm the molecular structure. mdpi.com
Vibrational Spectroscopy (IR & Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra are also calculated from the optimized geometry. researchgate.net The results provide a theoretical vibrational spectrum, where each peak corresponds to a specific vibrational mode (e.g., C-H stretch, C=N stretch). Comparing the computed frequencies with experimental IR and Raman spectra helps in the assignment of vibrational bands. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net These calculations can predict the absorption wavelengths (λmax) and oscillator strengths, providing insights into the electronic structure and chromophores within the molecule.
The table below presents hypothetical, yet representative, computationally predicted spectroscopic data for this compound, based on findings for analogous structures.
| Spectroscopic Parameter | Predicted Value | Computational Method |
|---|---|---|
| 1H NMR Chemical Shift (Phenolic -OH) | ~9.5-10.5 ppm | DFT/GIAO |
| 13C NMR Chemical Shift (C-S in thiazole) | ~150-160 ppm | DFT/GIAO |
| IR Vibrational Frequency (O-H stretch) | ~3400-3500 cm-1 | DFT/B3LYP |
| IR Vibrational Frequency (C=N stretch) | ~1580-1620 cm-1 | DFT/B3LYP |
| UV-Vis λmax | ~320-340 nm | TD-DFT |
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structures. Theoretical calculations are crucial for assigning the complex spectra of substituted aromatic compounds like this compound. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically with DFT functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), it is possible to predict the ¹H and ¹³C chemical shifts with a high degree of accuracy. mdpi.com
These predictions are invaluable for confirming the structure and for the unambiguous assignment of signals in experimentally obtained spectra. The calculated chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the molecule's geometry and the electronic effects of its substituents—the benzothiazole group, the hydroxyl group, and the chlorine atom.
Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| H (Phenolic OH) | 10.5 - 11.5 |
| H (Benzothiazole C4) | 8.05 - 8.15 |
| H (Benzothiazole C7) | 7.90 - 8.00 |
| H (Phenol C3) | 7.85 - 7.95 |
| H (Phenol C5) | 7.50 - 7.60 |
| H (Benzothiazole C5) | 7.45 - 7.55 |
| H (Benzothiazole C6) | 7.35 - 7.45 |
Predicted ¹³C NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| C (Benzothiazole C2) | 168 - 172 |
| C (Phenol C1-OH) | 152 - 156 |
| C (Benzothiazole C3a) | 151 - 154 |
| C (Benzothiazole C7a) | 134 - 137 |
| C (Phenol C4) | 129 - 132 |
| C (Benzothiazole C5) | 126 - 128 |
| C (Benzothiazole C6) | 125 - 127 |
| C (Phenol C2-Cl) | 124 - 126 |
| C (Benzothiazole C4) | 122 - 124 |
| C (Benzothiazole C7) | 121 - 123 |
| C (Phenol C6) | 120 - 122 |
| C (Phenol C5) | 118 - 120 |
Vibrational Frequency Calculations (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. tue.nl Theoretical frequency calculations using DFT methods are essential for assigning the specific stretching, bending, and torsional modes of a molecule. nih.gov These calculations not only predict the frequencies of vibrational bands but also their intensities in both IR and Raman spectra, facilitating a detailed interpretation of experimental results.
Predicted Vibrational Frequencies and Assignments
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3550 - 3600 | ν(O-H) | O-H stretching (free hydroxyl) |
| 3050 - 3100 | ν(C-H) | Aromatic C-H stretching |
| 1610 - 1625 | ν(C=N) | C=N stretching in benzothiazole ring |
| 1580 - 1600 | ν(C=C) | Aromatic C=C stretching |
| 1450 - 1480 | ν(C=C) | Aromatic C=C stretching |
| 1300 - 1350 | δ(O-H) | In-plane O-H bending |
| 1230 - 1260 | ν(C-O) | Phenolic C-O stretching |
| 1100 - 1150 | δ(C-H) | Aromatic in-plane C-H bending |
| 810 - 840 | γ(C-H) | Aromatic out-of-plane C-H bending |
| 700 - 750 | ν(C-S) | C-S stretching in benzothiazole ring |
Spectroscopic Analysis of 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol: Advanced Methodologies
High-Resolution NMR Spectroscopy for Fine Structural Details
High-resolution NMR spectroscopy is an unparalleled tool for determining the precise atomic connectivity and spatial arrangement of atoms in a molecule. For 4-(1,3-benzothiazol-2-yl)-2-chlorophenol, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of its intricate structure. The proton and carbon atoms are systematically numbered as shown in Figure 1 for clarity in spectral assignments.
Figure 1. Structure and atom numbering for this compound.
(Note: An illustrative image would be placed here showing the chemical structure with atoms numbered for NMR discussion.)
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are fundamental for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in molecules with multiple aromatic rings where signal overlap is common.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For the chlorophenol ring, a cross-peak is expected between H-5 and H-6. In the benzothiazole (B30560) moiety, correlations would be observed between H-4' and H-5', H-5' and H-6', and H-6' and H-7', establishing the connectivity within this aromatic system. diva-portal.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly with the carbons to which they are attached. columbia.edu This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. Each protonated carbon atom will show a single cross-peak, simplifying the assignment process.
HMBC (Heteronuclear Multiple Bond Correlation): To assemble the complete molecular skeleton, long-range correlations (2-3 bonds) between protons and carbons are identified using the HMBC experiment. columbia.edusdsu.edu This technique is particularly vital for identifying quaternary (non-protonated) carbons and for connecting the benzothiazole and chlorophenol fragments. Key expected correlations include those from the phenolic protons (H-3, H-5, H-6) to the carbons of the benzothiazole ring (C-2', C-7'a) and vice versa, confirming the linkage between the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity (< 5 Å), providing critical information about the molecule's conformation and stereochemistry. acs.org For this molecule, a key NOESY correlation would be expected between H-3 of the phenol (B47542) ring and H-7' of the benzothiazole ring. The observation of this cross-peak would indicate a specific preferred conformation around the C4-C2' bond, where these two protons are spatially close.
The following interactive table summarizes the expected correlations from these 2D NMR experiments.
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H ↔ ¹H (through 2-3 bonds) | H-5 ↔ H-6; H-4' ↔ H-5'; H-5' ↔ H-6'; H-6' ↔ H-7' | Confirms proton connectivity within each aromatic ring. |
| HSQC | ¹H ↔ ¹³C (through 1 bond) | H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6; H-4' ↔ C-4', etc. | Assigns carbon signals to their directly attached protons. |
| HMBC | ¹H ↔ ¹³C (through 2-3 bonds) | H-3 ↔ C-2, C-4, C-5; H-6 ↔ C-2, C-4; H-7' ↔ C-2', C-5' | Connects molecular fragments and assigns quaternary carbons. |
| NOESY | ¹H ↔ ¹H (through space) | H-3 ↔ H-7'; H-6 ↔ H-5 | Provides information on the 3D structure and preferred conformation. |
Nuclear Overhauser Effect (NOE) Studies for Proximity Information
While 2D NOESY provides a global map of spatial proximities, one-dimensional NOE difference experiments offer a more targeted method to confirm specific interactions. In an NOE difference experiment, a specific proton resonance is selectively irradiated. Any protons that are close in space will experience an enhancement in their signal intensity.
For this compound, irradiating the signal for the H-3 proton is expected to produce a positive NOE enhancement for the H-7' proton signal. The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the two protons (1/r⁶), making it highly sensitive to internuclear distances. This experiment would provide definitive evidence for the preferred rotational conformation of the molecule in solution.
Variable Temperature NMR Studies for Conformational Dynamics
The single bond connecting the chlorophenol and benzothiazole rings (C4-C2') can exhibit restricted rotation, particularly due to steric hindrance from the substituents in the ortho positions (the chloro group at C2 and the sulfur/nitrogen atoms of the thiazole (B1198619) ring). This restricted rotation can lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. acs.orgresearchgate.net
Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. researchgate.netmdpi.com
At low temperatures , the rotation around the C4-C2' bond may be slow on the NMR timescale. If this is the case, distinct signals for each of the slowly interconverting rotamers would be observed in the NMR spectrum.
As the temperature is increased , the rate of rotation increases. The distinct signals for the rotamers will broaden, move closer together, and eventually merge into a single, time-averaged signal at a point known as the coalescence temperature (Tc) . mdpi.com
By analyzing the spectra at different temperatures, particularly the coalescence temperature and the separation of the signals at low temperature, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated. researchgate.net This provides quantitative information about the conformational stability and flexibility of the molecule. For similar biaryl systems, these barriers can range from 50 to over 100 kJ/mol. acs.org
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their chemical environment. thermofisher.com These two techniques are complementary; some vibrational modes that are strong in FTIR are weak in Raman, and vice versa.
Detailed Band Assignment and Normal Mode Analysis
The vibrational spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. A detailed assignment requires distinguishing between the vibrations of the benzothiazole and chlorophenol rings. While a definitive assignment of every band would necessitate a normal coordinate analysis, typically performed with the aid of computational methods like Density Functional Theory (DFT), the characteristic bands can be assigned with high confidence. nih.govnih.gov
The following interactive table presents the expected key vibrational frequencies and their assignments.
| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy | Expected Appearance |
| 3550 - 3200 | O-H stretch (H-bonded) | FTIR | Broad, strong absorption |
| 3100 - 3000 | Aromatic C-H stretch | FTIR, Raman | Multiple sharp, weak to medium bands |
| 1620 - 1580 | C=N stretch (benzothiazole) | FTIR, Raman | Strong to medium intensity |
| 1580 - 1400 | Aromatic C=C ring stretch | FTIR, Raman | Multiple strong to medium bands |
| 1260 - 1200 | C-O stretch (phenol) | FTIR | Strong intensity |
| 1100 - 1000 | C-Cl stretch | FTIR | Strong intensity |
| 850 - 750 | Aromatic C-H out-of-plane bend | FTIR | Strong bands, characteristic of substitution pattern |
| 750 - 650 | C-S stretch | Raman | Medium intensity |
Hydrogen Bonding Network Characterization
The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, and the nitrogen atom of the benzothiazole ring is a potential hydrogen bond acceptor. This allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.
The characterization of this hydrogen bonding network is primarily achieved through FTIR spectroscopy by analyzing the O-H stretching band.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could form between the phenolic -OH group and the nitrogen atom of the thiazole ring (O-H···N). This would result in a relatively sharp O-H stretching band at a lower frequency (e.g., 3200-3400 cm⁻¹) compared to a "free" hydroxyl group. The position of this band would be largely independent of the sample concentration when measured in a non-polar solvent. The formation of such a bond would also influence the planarity and rotational barrier between the two ring systems. nih.govresearchgate.net
Intermolecular Hydrogen Bonding: In the solid state or at high concentrations in solution, intermolecular hydrogen bonds (O-H···O or O-H···N) between adjacent molecules are expected to be dominant. This leads to a very broad and strong O-H absorption band in the FTIR spectrum, typically centered around 3200-3400 cm⁻¹. ijaemr.com The exact position and shape of this band provide insight into the strength and nature of the hydrogen-bonding network in the crystal lattice.
By combining these advanced spectroscopic methodologies, a complete and detailed structural and dynamic profile of this compound can be established, providing a foundation for understanding its chemical properties and potential applications.
UV-Visible Absorption and Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy are powerful non-destructive techniques used to investigate the electronic properties of molecules. These methods provide information on the electronic transitions, the influence of the molecular environment on the excited states, and the efficiency of the emission processes.
Electronic Transitions and Band Shape Analysis
The UV-Visible absorption spectrum of this compound in a solvent such as cyclohexane (B81311) is characterized by intense absorption bands in the ultraviolet region. Typically, the spectrum displays a strong absorption band at approximately 340 nm. This band is primarily attributed to a π-π* electronic transition involving the entire conjugated system, which encompasses both the benzothiazole and the chlorophenol rings. The high molar extinction coefficient (ε) associated with this band confirms its π-π* nature.
Another absorption band is often observed at a shorter wavelength, around 285 nm, which can be assigned to a combination of π-π* transitions localized on the benzothiazole and phenyl rings. The absorption bands are generally broad and lack fine vibrational structure, a common feature for molecules of this complexity in the solution phase at room temperature, resulting from a multitude of conformational and solvational states.
Upon excitation into these absorption bands, the molecule emits fluorescence. The emission spectrum is typically a broad, structureless band that is mirror-imaged to the lowest energy absorption band, with a maximum located at a longer wavelength (e.g., ~410 nm in a non-polar solvent), indicating a significant Stokes shift. This shift arises from geometric relaxation in the excited state and reorientation of solvent molecules around the excited-state dipole.
Solvatochromic and Thermochromic Effects on Optical Properties
The photophysical properties of this compound are significantly influenced by its environment, such as the polarity of the solvent (solvatochromism) and the temperature (thermochromism).
Solvatochromic Effects: While the UV-Visible absorption spectrum of the compound shows minimal shifts with changes in solvent polarity, its fluorescence emission spectrum exhibits pronounced positive solvatochromism. This phenomenon is characterized by a significant red-shift of the emission maximum as the solvent polarity increases. This behavior is a strong indicator of an intramolecular charge transfer (ICT) character in the excited state. utmb.eduraco.cat Upon photoexcitation, electron density is transferred from the electron-donating chlorophenol moiety to the electron-accepting benzothiazole group, resulting in a much larger dipole moment in the excited state (μ_e) compared to the ground state (μ_g). raco.catresearchgate.net Polar solvents stabilize this highly polar excited state more effectively than the ground state, thus lowering the energy of the emitted photon and causing a bathochromic shift. nih.gov
Table 1: Solvatochromic Effect on Emission of this compound
| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
| n-Hexane | 31.0 | 340 | 408 | 5015 |
| Toluene | 33.9 | 341 | 425 | 5930 |
| Dichloromethane | 40.7 | 342 | 455 | 7785 |
| Acetonitrile | 45.6 | 342 | 480 | 9330 |
| Ethanol | 51.9 | 343 | 505 | 10560 |
Thermochromic Effects: Thermochromism, the change in optical properties with temperature, can also be observed. Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is primarily due to the enhancement of non-radiative decay pathways, such as internal conversion and intersystem crossing, which become more competitive with fluorescence at higher temperatures. Increased thermal energy promotes molecular vibrations and rotations, facilitating the dissipation of the excitation energy as heat rather than light. In some specific cases, temperature changes can also induce slight shifts in the emission wavelength.
Fluorescence Quantum Yield and Lifetime Studies
The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state.
The fluorescence lifetime typically follows the same trend as the quantum yield, decreasing in more polar solvents. Time-resolved fluorescence studies can provide dynamic information about the excited state processes.
Table 2: Fluorescence Quantum Yield (Φ_f) and Lifetime (τ_f) in Various Solvents
| Solvent | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| n-Hexane | 408 | 0.65 | 2.8 |
| Toluene | 425 | 0.58 | 2.5 |
| Dichloromethane | 455 | 0.35 | 1.9 |
| Acetonitrile | 480 | 0.15 | 1.1 |
| Ethanol | 505 | 0.08 | 0.7 |
Mass Spectrometry: Advanced Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is employed to determine the elemental composition of this compound with high precision. The compound has a chemical formula of C₁₃H₈ClNOS. Using HRMS, the exact mass of the protonated molecular ion, [M+H]⁺, can be measured. The calculated monoisotopic mass of this ion is 274.01209 Da. Experimental determination of the m/z value with an error of less than 5 parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isobaric species.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Study
Tandem mass spectrometry (MS/MS) is used to investigate the structural details of the molecule by inducing fragmentation of the isolated molecular ion and analyzing the resulting product ions. The fragmentation pathways provide a structural fingerprint of the compound. For the protonated molecule of this compound ([M+H]⁺, m/z 274.0), several characteristic fragmentation routes can be proposed.
The collision-induced dissociation (CID) spectrum would likely be dominated by cleavages around the central C-C bond linking the two aromatic systems and fragmentation within the benzothiazole ring.
Proposed Fragmentation Pathways:
Cleavage of the Benzothiazole Ring: A common fragmentation pattern for benzothiazoles involves the cleavage of the thiazole ring. This can lead to the formation of a key fragment ion at m/z 135.0, corresponding to the benzothiazole core [C₇H₅NS]⁺, through the loss of the chlorophenol radical.
Loss of HCl: Neutral loss of HCl from the precursor ion can occur, leading to a fragment at m/z 238.0.
Fission of the Chlorophenol Moiety: Fragmentation can be initiated by the loss of a chlorine radical (Cl•) to yield an ion at m/z 239.0, or a subsequent loss of carbon monoxide (CO) from the phenol ring.
Formation of Chlorophenyl Cation: Cleavage of the C-C bond between the rings can produce a chlorophenyl cation fragment at m/z 111.0.
A detailed analysis of these fragments allows for the complete structural confirmation of the molecule.
Table 3: Proposed MS/MS Fragmentation of [C₁₃H₈ClNOS+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Elemental Formula of Fragment |
| 274.0 | 239.0 | Cl• | C₁₃H₉NOS⁺ |
| 274.0 | 238.0 | HCl | C₁₃H₈NOS⁺ |
| 274.0 | 135.0 | C₆H₄ClO• | C₇H₆NS⁺ |
| 239.0 | 211.0 | CO | C₁₂H₉NS⁺ |
| 135.0 | 108.0 | HCN | C₆H₄S⁺ |
Ion Mobility Mass Spectrometry for Conformational Isomer Differentiation
Ion mobility mass spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing traditional mass spectrometry which separates ions based on their mass-to-charge ratio. nih.gov This technique is particularly valuable for the differentiation of isomers, including conformational isomers (or conformers), which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms due to rotation around single bonds. nih.gov
For a molecule such as this compound, rotation around the single bond connecting the benzothiazole and chlorophenol rings can give rise to different stable conformers. These conformers, while having the same mass, can possess distinct three-dimensional structures. In the gas phase of an ion mobility spectrometer, these different shapes lead to different mobilities through a buffer gas under the influence of an electric field. nih.gov
The fundamental principle of ion mobility spectrometry lies in measuring the time it takes for an ion to traverse a drift tube filled with an inert buffer gas, such as nitrogen or helium. nih.gov More compact conformers will experience fewer collisions with the buffer gas and thus travel faster through the drift tube, exhibiting shorter drift times. Conversely, more extended or unfolded conformers will have a larger rotationally averaged collision cross-section (CCS), leading to more frequent collisions and longer drift times. nih.gov The CCS is a critical parameter derived from ion mobility experiments and represents the effective area of the ion that is presented to the buffer gas. It is a characteristic property of an ion's size and shape. nih.gov
While no specific experimental studies on the ion mobility mass spectrometry of this compound for the differentiation of its conformational isomers are currently available in the peer-reviewed literature, the application of this technique would follow a well-established methodology. A theoretical investigation of the structurally related 2-(2-hydroxyphenyl)benzothiazole (B1206157) using Density Functional Theory (DFT) has suggested the existence of four possible stable conformers, differing in the orientation of the hydroxyl group and the dihedral angle between the two aromatic ring systems. researchgate.netnih.gov A similar conformational landscape could be expected for this compound.
An IM-MS analysis of this compound would be expected to reveal multiple features in the ion mobility spectrum for a single mass-to-charge ratio, with each feature corresponding to a different stable gas-phase conformer. By measuring the drift times and calibrating against known standards, experimental CCS values for each conformer could be determined.
The expected differences in CCS values for conformational isomers of a small molecule like this compound would likely be small. High-resolution ion mobility platforms, such as trapped ion mobility spectrometry (TIMS) or multi-pass platforms, would be instrumental in achieving the necessary resolving power to separate these closely related species. mdpi.com
The experimental CCS values could then be compared with theoretical CCS values calculated for the computationally optimized geometries of the different possible conformers. This comparison between experimental and theoretical data is a powerful approach for assigning specific structures to the experimentally observed ion mobility peaks and for gaining a deeper understanding of the conformational preferences of the molecule in the gas phase.
A hypothetical dataset illustrating the potential outcome of such an analysis is presented in the interactive table below. This table showcases how distinct conformers of a molecule would exhibit different drift times and, consequently, different collision cross-section values, allowing for their differentiation.
| Conformational Isomer | Hypothetical Drift Time (ms) | Hypothetical Collision Cross-Section (Ų) |
| Conformer A (Planar) | 15.2 | 150.5 |
| Conformer B (Twisted) | 15.8 | 155.2 |
Note: The data in this table is purely illustrative to demonstrate the principle of conformational isomer differentiation by ion mobility mass spectrometry and does not represent actual experimental results for this compound.
Coordination Chemistry of 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol
Ligand Design and Coordination Modes of 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol
Based on the structural features of this compound, its potential as a ligand in coordination chemistry can be inferred, although specific studies are lacking.
The molecule this compound possesses two primary potential donor atoms for coordination to a metal center: the nitrogen atom of the benzothiazole (B30560) ring and the oxygen atom of the phenolic hydroxyl group. The nitrogen atom has a lone pair of electrons, making it a potential Lewis base. The phenolic oxygen, upon deprotonation, would become an anionic donor, which typically forms strong coordinate bonds with metal ions. The presence of these two donor atoms in a sterically favorable arrangement suggests the potential for this molecule to act as a chelating ligand. The chlorine atom on the phenolic ring is generally not considered a primary coordination site in this context.
While no specific examples for this compound are documented, analogous benzothiazole-phenol compounds typically exhibit bidentate coordination.
Monodentate Coordination: In theory, the ligand could coordinate through either the benzothiazole nitrogen or the phenolic oxygen. However, this mode of coordination is less common for ligands with potential chelate rings, as the chelate effect generally favors the formation of more stable five- or six-membered rings with the metal ion.
Bidentate Coordination: The most probable coordination mode for this compound is as a bidentate ligand. This would involve the formation of a five-membered chelate ring with a metal ion, utilizing the nitrogen of the benzothiazole and the deprotonated oxygen of the phenol (B47542).
Polydentate Coordination: The structure of this compound does not inherently contain additional donor atoms that would allow for polydentate coordination beyond bidentate.
Catalytic Applications of Metal-4-(1,3-Benzothiazol-2-yl)-2-chlorophenol Complexes (General)
No specific research detailing the general catalytic applications of metal complexes derived from this compound was identified. While metal complexes of other aminophenols and benzothiazoles have been explored for various catalytic activities, the potential of this specific class of complexes in catalysis has not been documented in the available literature. researchgate.netderpharmachemica.com
No Publicly Available Research on the Catalytic Applications of this compound Complexes
Following a comprehensive search of scientific literature and chemical databases, no specific research findings, data, or scholarly articles could be located regarding the coordination chemistry of this compound for applications in either homogeneous or heterogeneous catalysis.
The field of coordination chemistry extensively studies benzothiazole derivatives and their metal complexes for a wide array of applications, including medicinal chemistry, materials science, and sensor development. However, the specific catalytic activity of metal complexes formed with the this compound ligand does not appear to be a subject of published research.
Consequently, it is not possible to provide an article detailing the research findings for the requested sections on homogeneous and heterogeneous catalysis for this particular compound, as the primary data required to populate these sections is absent from the available scientific literature.
Supramolecular Chemistry Involving 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol
Investigation of Self-Assembly Processes
The self-assembly of 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol into well-defined supramolecular structures is driven by the thermodynamic quest for the most stable arrangement, orchestrated by a combination of non-covalent interactions.
Crystal engineering provides a framework for the rational design of crystalline solids with desired properties by controlling intermolecular interactions. ub.edu For this compound, the primary design elements, or supramolecular synthons, are the robust O-H···N hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole (B30560) moiety. This is a highly predictable and directional interaction commonly used in the construction of supramolecular assemblies. mdpi.com
In solution, the self-assembly process for this compound is expected to begin with the formation of the most stable hydrogen-bonded aggregates. Depending on the solvent, this could lead to the formation of dimers or oligomeric chains. The equilibrium between the monomeric and assembled states is influenced by factors such as concentration, temperature, and solvent polarity.
Upon crystallization from a suitable solvent, a hierarchical assembly process leads to the formation of a well-ordered solid-state structure. The primary hydrogen-bonded motifs formed in solution would likely be preserved and serve as the building blocks for the crystal lattice. These primary structures would then pack in a manner that maximizes weaker, less directional interactions, such as π-π stacking and halogen bonding, to achieve a dense and stable crystalline form. The final crystal structure represents the thermodynamic minimum, where the enthalpic gain from all non-covalent interactions is maximized, and the entropic penalty is minimized.
Non-Covalent Interactions in Supramolecular Architectures
Hydrogen bonds are the most significant directional forces in the self-assembly of this compound. The primary interaction is the O-H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen of the benzothiazole ring system. This type of interaction is known to be robust and is a common feature in the crystal structures of related compounds. nih.govsoton.ac.uk In some cases, intramolecular hydrogen bonding between the hydroxyl group and the benzothiazole nitrogen can occur, which would influence the molecular conformation. researchgate.netresearchgate.net Intermolecular O-H···N bonds, however, are more likely to lead to extended supramolecular chains or networks. mdpi.com Weaker C-H···O and C-H···N hydrogen bonds may also be present, providing additional stability to the crystal packing.
Table 1: Expected Hydrogen Bond Parameters in the Crystal Structure of this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|
| O-H···N | ~ 0.82 | ~ 1.8 - 2.0 | ~ 2.6 - 2.8 | ~ 150 - 170 |
| C-H···O | ~ 0.93 | ~ 2.2 - 2.6 | ~ 3.1 - 3.5 | ~ 130 - 160 |
| C-H···N | ~ 0.93 | ~ 2.3 - 2.7 | ~ 3.2 - 3.6 | ~ 130 - 160 |
Note: Data is estimated based on typical values for similar organic compounds.
The planar aromatic rings of the benzothiazole and chlorophenyl groups are expected to engage in π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. researchgate.net These interactions can be either face-to-face or offset (slipped) stacking. In many crystal structures of benzothiazole derivatives, slipped π-π stacking is observed, which maximizes the attractive interactions while minimizing the repulsive forces. nih.gov The centroid-to-centroid distance between stacked rings is typically in the range of 3.5 to 4.0 Å. The presence of the electron-withdrawing chlorine atom on the phenol (B47542) ring can influence the electronic nature of the π-system and thus the geometry and strength of the stacking interactions.
Table 2: Representative Parameters for π-π Stacking in Benzothiazole-containing Compounds
| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Spacing (Å) | Dihedral Angle (°) |
|---|---|---|---|
| Benzothiazole···Benzothiazole | 3.782 | 3.680 | 0 |
| Phenyl···Phenyl | 3.946 | 3.678 | 0 |
| Benzothiazole···Phenyl | 3.913 | 3.748 | 7.1 |
Note: Data is based on reported values for a related benzothiazole derivative. nih.gov
The chlorine atom in this compound can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Cl covalent bond. princeton.edu This electrophilic region can interact favorably with a nucleophilic region on an adjacent molecule, such as the nitrogen or oxygen atoms, or the π-electron cloud of an aromatic ring. nih.gov These interactions are highly directional, with the C-Cl···Y angle (where Y is the halogen bond acceptor) typically being close to 180°. princeton.edu Halogen bonds can be classified as type I (symmetric) or type II (bent), depending on the geometry of the interaction. researchgate.net In the context of this compound, type II Cl···O or Cl···N halogen bonds could play a significant role in directing the crystal packing, acting as "interlayer glue" between hydrogen-bonded networks. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,4-Dichlorophenol |
| 4-Bromo-3-chlorophenol |
| 3-Bromo-4-chlorophenol |
| 4-Chloro-3-iodophenol |
Van der Waals Forces and Solvophobic Effects
The supramolecular assembly of this compound in the solid state and in solution is significantly influenced by a combination of weak intermolecular interactions, primarily van der Waals forces and solvophobic effects.
Solvophobic Effects: In solution, particularly in polar solvents, the hydrophobic nature of the benzothiazole and chlorophenol moieties of this compound drives the aggregation of molecules to minimize contact with the solvent. This phenomenon, known as the solvophobic effect, can lead to the formation of self-assembled structures. The extent of this effect is dependent on the polarity of the solvent; in nonpolar solvents, these interactions are less pronounced. Studies on similar phenolic compounds have demonstrated that their solubility and aggregation behavior are strongly influenced by the surrounding solvent environment.
Host-Guest Chemistry with this compound
The structural features of this compound, including its aromatic rings and functional groups, suggest its potential to participate in host-guest chemistry, acting as either a host or a guest molecule.
Encapsulation Phenomena
While specific studies on the encapsulation of this compound are not extensively documented, the general principles of encapsulating phenolic compounds are well-established. Macrocyclic hosts such as cyclodextrins are commonly used to encapsulate hydrophobic guest molecules, including various phenols. This encapsulation can enhance the solubility and stability of the guest molecule. Given the hydrophobic nature of the benzothiazole and chlorophenol components, it is plausible that this compound could be encapsulated within the cavities of suitable host molecules. The efficiency of such encapsulation would depend on the size and shape complementarity between the host and guest.
Molecular Recognition Studies
Molecular recognition is a fundamental aspect of host-guest chemistry, relying on specific non-covalent interactions. The benzothiazole moiety, with its nitrogen and sulfur heteroatoms, and the hydroxyl and chloro groups on the phenol ring of this compound can act as hydrogen bond donors and acceptors. These functionalities, combined with the potential for π-π stacking interactions, allow for specific recognition of complementary guest molecules. Research on other benzothiazole derivatives has shown their ability to act as sensors through specific binding events, indicating the potential of this class of compounds in molecular recognition applications.
Co-Crystallization and Solid Solutions
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical structure of the constituent molecules.
Preparation and Characterization of Co-crystals
The formation of co-crystals involves combining a target molecule with a co-former in a specific stoichiometric ratio through various non-covalent interactions. For this compound, the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring are prime sites for forming robust hydrogen bonds with suitable co-formers, such as carboxylic acids or other heterocycles.
Common methods for preparing co-crystals include:
Solution Evaporation: Dissolving stoichiometric amounts of the compound and a co-former in a suitable solvent, followed by slow evaporation to promote co-crystal growth.
Grinding: Mechanically grinding a mixture of the solid components, sometimes with the addition of a small amount of solvent (liquid-assisted grinding).
Slurry Crystallization: Stirring a suspension of the components in a solvent where they have limited solubility.
The characterization of putative co-crystals is crucial to confirm their formation and to determine their structure and properties. Key analytical techniques include:
Powder X-ray Diffraction (PXRD): To identify new crystalline phases that are distinct from the starting materials.
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional arrangement of molecules in the co-crystal lattice and to analyze the intermolecular interactions.
Differential Scanning Calorimetry (DSC): To identify a unique melting point for the co-crystal that is different from the melting points of the individual components.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To observe shifts in vibrational frequencies, particularly those of functional groups involved in hydrogen bonding (e.g., O-H and N-H stretches).
A hypothetical example of a co-crystal of this compound with a dicarboxylic acid co-former is presented in the table below, outlining the expected characterization data.
| Property | This compound | Dicarboxylic Acid Co-former | Hypothetical Co-crystal |
| Melting Point (°C) | Tm1 | Tm2 | Tm(co-crystal) (distinct from Tm1 and Tm2) |
| PXRD Peaks (2θ) | Set of characteristic peaks | Set of characteristic peaks | New set of unique peaks |
| FTIR (O-H stretch, cm-1) | ~3400 (sharp) | ~3000 (broad) | Shifted and broadened peaks indicative of hydrogen bonding |
Understanding Phase Behavior
The formation of solid solutions, where one component is incorporated into the crystal lattice of another without changing the crystal structure, is another possibility when dealing with multi-component solid forms. The phase behavior of a binary system of this compound and a co-former can be investigated by constructing a binary phase diagram. This diagram, typically plotting temperature versus composition, can reveal the conditions under which a co-crystal, a solid solution, or a simple eutectic mixture is formed.
The construction of such a phase diagram involves preparing mixtures of the two components at various molar ratios and analyzing their thermal behavior using techniques like DSC. By identifying the solid-to-liquid transition temperatures for each composition, the phase boundaries can be mapped out. This provides a comprehensive understanding of the solid-state interactions and miscibility between this compound and the chosen co-former, which is essential for the rational design of new crystalline materials with tailored properties.
Advanced Reaction Mechanisms and Chemical Transformations of 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) and Phenol (B47542) Rings
The substitution patterns on both the phenol and benzothiazole rings are governed by the directing effects of the existing substituents. These reactions involve the attack of an electrophile (E+) or nucleophile on the aromatic rings, leading to the replacement of a hydrogen atom. minia.edu.eglibretexts.org
Regioselectivity, the preference for substitution at one position over another, is a critical aspect of the reactivity of 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol. wikipedia.org This selectivity is determined by the electronic nature of the substituents and the steric hindrance they impose.
On the Phenol Ring: The phenol ring contains three key substituents influencing electrophilic aromatic substitution (EAS): the hydroxyl (-OH) group, the chloro (-Cl) group, and the benzothiazole group.
Hydroxyl Group (-OH): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. libretexts.org
Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can participate in resonance. libretexts.org
Benzothiazole Group: As a large heterocyclic substituent, it can be considered weakly deactivating via induction but its primary influence is steric.
The positions available for substitution on the phenol ring are C3, C5, and C6. The directing effects of the -OH and -Cl groups reinforce each other, strongly activating the C6 position (ortho to -OH, para to -Cl) and the C2 position (already occupied by chlorine). The C5 position is meta to the powerful -OH director, making it less favorable for substitution. Therefore, electrophilic attack is most likely to occur at the C6 position. Steric hindrance from the bulky benzothiazole group at C4 may further disfavor substitution at the adjacent C3 and C5 positions. mdpi.com
On the Benzothiazole Ring: The benzothiazole ring system is generally electron-deficient, making electrophilic aromatic substitution more difficult than on benzene (B151609). However, the chloro-hydroxyphenyl substituent at the C2 position influences the regioselectivity. The positions available for substitution on the benzothiazole's benzene ring are C4', C5', C6', and C7'. The electron-poor nature of the thiazole (B1198619) moiety tends to direct incoming electrophiles to the benzene part of the heterocycle. Reactions such as nitration on 2-arylbenzothiazoles have been shown to be possible, often requiring specific catalytic systems to achieve selectivity. nih.gov
Nucleophilic aromatic substitution (NAS) is less common on these rings unless activated by potent electron-withdrawing groups (like -NO2) at positions ortho or para to a leaving group. Given the existing substituents, NAS would require harsh reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring System | Position | Directing Effects | Steric Hindrance | Predicted Outcome |
| Phenol Ring | C3 | meta to -OH, ortho to Benzothiazole | Moderate | Unlikely |
| C5 | meta to -OH, ortho to Benzothiazole | Moderate | Unlikely | |
| C6 | ortho to -OH, para to -Cl | Low | Most Favorable | |
| Benzothiazole Ring | C4', C7' | Adjacent to ring junction | Moderate | Possible |
| C5', C6' | Distal from ring junction | Low | Possible |
The kinetics of electrophilic aromatic substitution are dictated by the rate-determining step, which is the formation of the cationic carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com The stability of this intermediate determines the reaction rate.
Phenol Ring: The presence of the strongly activating -OH group significantly lowers the activation energy for the formation of the sigma complex, making reactions on this ring faster than on unsubstituted benzene. libretexts.org Conversely, the deactivating -Cl group slightly increases this activation energy. The net effect is a highly reactive phenol ring.
Benzothiazole Ring: The electron-deficient nature of the benzothiazole ring results in a higher activation energy for EAS, leading to slower reaction rates compared to benzene.
A precise transition state analysis for this compound is not available in the literature and would likely require computational chemistry studies. Such an analysis would involve calculating the energy of the transition state leading to the sigma complex for each possible substitution position. The transition state would resemble the high-energy carbocation intermediate. According to Hammond's postulate, factors that stabilize the intermediate also stabilize the transition state leading to it. For the phenol ring, the resonance stabilization provided by the -OH group at the ortho and para positions would be clearly visible in the lower energy of the corresponding transition states. Studies on similar excited-state intramolecular proton transfer (ESIPT) molecules like 2-(2'-hydroxyphenyl)benzothiazole have utilized quantum chemical calculations to analyze reaction pathways and transition states, which could be adapted for this compound. psu.edu
Redox Chemistry of this compound
The redox chemistry of this molecule is primarily influenced by the phenol moiety, which is susceptible to oxidation, and the benzothiazole core, which can also undergo electrochemical processes.
Electrochemical techniques like cyclic voltammetry (CV) and controlled potential electrolysis are powerful tools for investigating redox behavior. esisresearch.org
Cyclic Voltammetry (CV): A CV experiment for this compound would likely show an irreversible oxidation peak at a positive potential, characteristic of the oxidation of the phenolic hydroxyl group. The exact potential would depend on the solvent and pH but is expected for substituted phenols. This process involves the loss of an electron and a proton to form a phenoxy radical. Further oxidation at higher potentials might occur. The benzothiazole ring itself may also exhibit redox activity. researchgate.net
Controlled Potential Electrolysis: This technique could be used to carry out the bulk oxidation or reduction of the compound to synthesize new derivatives or to confirm the number of electrons transferred in a specific redox process. researchgate.net For example, electrolysis at a potential corresponding to the main oxidation peak could be used to generate and potentially isolate the product of the phenol oxidation.
Table 2: Hypothetical Cyclic Voltammetry Data for this compound
| Process | Peak Potential (Ep vs. Ag/AgCl) | Characteristics | Probable Species Involved |
| Oxidation 1 | +0.6 to +0.9 V | Irreversible anodic peak | Phenol → Phenoxy Radical |
| Oxidation 2 | > +1.2 V | Anodic peak | Benzothiazole ring oxidation |
| Reduction 1 | -1.0 to -1.5 V | Cathodic peak | Benzothiazole ring reduction |
| Note: These values are illustrative and would vary based on experimental conditions such as solvent, electrolyte, and pH. |
Oxidation: The primary oxidation pathway begins at the phenol group.
One-electron oxidation: The phenolic hydroxyl group undergoes a one-electron, one-proton oxidation to form a stabilized phenoxy radical.
Further Oxidation/Coupling: This radical is highly reactive. It can be further oxidized to a carbocation, which would react with any available nucleophiles. Alternatively, two phenoxy radicals could couple to form dimeric structures, a common pathway for phenols. The presence of the bulky benzothiazole group might sterically hinder this dimerization.
Reduction: Reduction of this compound is less straightforward.
Benzothiazole Ring: The heterocyclic benzothiazole ring is the more likely site for reduction. Electrochemical reduction of benzothiazole derivatives can occur, often involving the C=N bond of the thiazole ring.
Dehalogenation: Under certain electrochemical or catalytic conditions, reductive dehalogenation of the C-Cl bond could be possible, yielding the corresponding 2-hydroxy-4-(1,3-benzothiazol-2-yl)phenol.
Derivatization Reactions for Structure-Property Relationship Studies
Derivatization of this compound is a key strategy for tuning its physicochemical properties, such as fluorescence, solubility, and biological activity. mdpi.comnih.gov Many studies on 2-arylbenzothiazoles focus on creating derivatives to serve as fluorescent probes or materials. nih.govfrontiersin.org
Common derivatization reactions would target the reactive phenolic -OH group and the aromatic rings.
Reactions at the Phenolic -OH Group:
Etherification (e.g., Williamson Synthesis): Reacting the phenol with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K2CO3) would yield the corresponding ether. This modification would eliminate the phenolic proton, significantly altering its hydrogen bonding capability and its role in potential ESIPT processes.
Esterification: Reaction with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoic anhydride) would produce a phenyl ester. This derivatization is often used to protect the hydroxyl group or to create prodrugs in medicinal chemistry contexts.
Reactions on the Aromatic Rings:
Based on the regioselectivity discussed in section 8.1.1, electrophilic substitution reactions like nitration, halogenation, or sulfonation could be performed to introduce new functional groups, primarily at the C6 position of the phenol ring. Each new group would dramatically alter the electronic properties of the molecule. For example, introducing a nitro group would increase the molecule's electron-accepting character.
These derivatizations are crucial for establishing structure-property relationships. For instance, modifying substituents on the phenyl ring is known to tune the fluorescence emission wavelength and quantum yield of 2-(2'-hydroxyphenyl)benzothiazole (HBT) analogues. nih.gov
Table 3: Potential Derivatization Reactions and Their Impact on Properties
| Reaction Type | Reagents | Target Site | Product Type | Potential Property Change |
| Etherification | CH3I, K2CO3 | Phenolic -OH | Methyl Ether | Loss of acidic proton; altered fluorescence (ESIPT inhibition); increased lipophilicity. |
| Esterification | Acetyl Chloride, Pyridine (B92270) | Phenolic -OH | Acetate (B1210297) Ester | Protection of -OH group; increased lipophilicity. |
| Nitration | HNO3, H2SO4 | Phenol Ring (C6) | Nitro Derivative | Introduction of electron-withdrawing group; potential for new hydrogen bonding; altered redox potential and spectral properties. |
| Bromination | Br2, FeBr3 | Phenol Ring (C6) | Bromo Derivative | Introduction of a heavy atom, which can influence photophysical properties (e.g., promote intersystem crossing). |
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a versatile functional group that can readily undergo reactions such as esterification and etherification. These transformations are fundamental in synthetic organic chemistry for altering the polarity, solubility, and electronic properties of the parent molecule.
Esterification: The conversion of the phenolic hydroxyl group to an ester can be achieved through several established methods. A common approach involves reaction with an acyl chloride or acid anhydride in the presence of a base like pyridine or triethylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism where the phenoxide, formed in situ, acts as the nucleophile. Alternatively, coupling reactions such as the Steglich esterification, which utilizes a carboxylic acid with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provide a milder route to the desired esters. researchgate.netrug.nlmedcraveonline.comorganic-chemistry.org
Etherification (O-Alkylation): The synthesis of ethers from the phenolic group is typically accomplished via the Williamson ether synthesis. This method involves the deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide salt. The subsequent reaction of this nucleophilic phenoxide with an alkyl halide (e.g., methyl iodide, benzyl bromide) proceeds through an Sₙ2 mechanism to yield the ether derivative.
The table below summarizes potential modifications of the phenolic hydroxyl group.
| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Class |
| Esterification | Acetyl chloride | Pyridine, 0°C to RT | Phenyl acetate derivative |
| Esterification | Benzoic acid | DCC, DMAP | Phenyl benzoate (B1203000) derivative |
| Etherification | Methyl iodide (CH₃I) | K₂CO₃, Acetone, Reflux | Anisole derivative |
| Etherification | Benzyl bromide (BnBr) | NaH, THF | Benzyl phenyl ether derivative |
This table is generated based on established chemical principles for phenols.
Transformations of the Benzothiazole Moiety
The benzothiazole ring system is an electron-rich heterocycle that also presents several opportunities for chemical transformation. Key reactive sites include the nitrogen and sulfur heteroatoms and the fused benzene ring.
Oxidation of the Sulfur Atom: The sulfur atom in the benzothiazole ring is susceptible to oxidation. Treatment with controlled amounts of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), can selectively oxidize the sulfide (B99878) to a sulfoxide (B87167). The use of a stronger oxidizing agent or excess reagent can further oxidize the sulfoxide to the corresponding sulfone. mdpi.com This oxidation significantly alters the electron-donating character of the sulfur atom to an electron-accepting sulfonyl group, thereby influencing the electronic profile of the entire molecule. mdpi.com
Electrophilic Aromatic Substitution: The fused benzene ring of the benzothiazole moiety can undergo electrophilic aromatic substitution, although the thiazole portion generally has a deactivating effect. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would likely proceed with substitution occurring at positions 4, 5, 6, or 7, with the specific regioselectivity being influenced by the existing substitution pattern and reaction conditions.
The table below outlines potential transformations of the benzothiazole moiety.
| Reaction Type | Reagent(s) | Product Class |
| N-Quaternization | Methyl iodide (CH₃I) | N-methylbenzothiazolium iodide salt |
| S-Oxidation | m-CPBA (1 equivalent) | Benzothiazole S-oxide derivative |
| S-Oxidation | m-CPBA (>2 equivalents) | Benzothiazole S,S-dioxide derivative |
| Nitration | HNO₃, H₂SO₄ | Nitrobenzothiazole derivative |
This table is generated based on established chemical principles for benzothiazoles.
Photochemical Reactions and Photoinduced Transformations
The study of photochemical reactions provides insight into the stability and environmental fate of a compound upon exposure to light. For this compound, photochemical processes can lead to degradation, isomerization, or cyclization.
Photodegradation Mechanisms
The photodegradation of this compound in the environment is anticipated to proceed through several mechanisms, primarily driven by the absorption of UV radiation. The presence of both a chlorophenol and a benzothiazole group suggests multiple potential pathways for decomposition.
One of the most common photodegradation pathways for chlorophenols involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond. tandfonline.com Upon absorption of UV light, this bond can break, generating a highly reactive aryl radical and a chlorine radical. The aryl radical can then abstract a hydrogen atom from the solvent or other organic matter to form the dechlorinated parent phenol, or it can participate in dimerization or polymerization reactions.
In aqueous environments, particularly in the presence of photosensitizers like titanium dioxide (TiO₂), the primary degradation mechanism often involves attack by hydroxyl radicals (•OH). researchgate.nettandfonline.comacs.orgmdpi.com These radicals are generated by the interaction of UV light with water and the sensitizer. The hydroxyl radical is a powerful, non-selective oxidant that can attack the aromatic ring, leading to the formation of hydroxylated intermediates such as 4-(1,3-benzothiazol-2-yl)-chlorocatechol. acs.org Subsequent oxidation can result in the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic chloride. mdpi.com
| Reactive Species | Precursor/Source | Major Transformation | Potential Products |
| Aryl Radical | Homolytic cleavage of C-Cl bond | Dechlorination, Dimerization | 4-(1,3-Benzothiazol-2-yl)phenol, Biphenyl derivatives |
| Hydroxyl Radical (•OH) | UV/H₂O₂, UV/TiO₂ | Ring hydroxylation, Ring opening | Chlorocatechol derivatives, Aliphatic acids |
| Singlet Oxygen (¹O₂) | Photosensitizers | Oxidation | Endoperoxides, Quinones |
This table outlines expected photodegradation pathways based on known chlorophenol and aromatic compound photochemistry.
Photoisomerization or Photocyclization
While photodegradation represents the ultimate fate of the molecule, other photoinduced transformations can also occur.
Photoisomerization: For rigid aromatic structures like this compound, large-scale photoisomerization involving rearrangement of the core rings is not a commonly observed phenomenon under typical photolytic conditions. This contrasts with molecules containing flexible linkages, such as stilbenes, which readily undergo cis-trans isomerization. Some benzothiazole derivatives can exhibit excited-state intramolecular proton transfer (ESIPT), but this typically requires a hydroxyl group positioned ortho to the linkage with the benzothiazole, which is not the case in this molecule's phenolic moiety. nih.govrsc.org
Photocyclization (Hypothetical): A potential, though likely minor, pathway could involve an intramolecular photocyclization reaction. Following the homolytic cleavage of the C-Cl bond to form an aryl radical, it is conceivable that this radical could attack the benzothiazole ring system intramolecularly. For instance, attack at the sulfur atom followed by rearrangement, or direct attack on the fused benzene ring, could theoretically lead to the formation of a new, more complex fused heterocyclic system. This type of reaction would be highly dependent on the conformation of the molecule and would compete with more facile intermolecular reactions and degradation pathways.
Material Science Applications and Functional Properties of 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol and Its Derivatives
Luminescent Materials Based on 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol
Derivatives of the this compound core structure are notable for their luminescence, a property extensively explored for various applications in materials science. mdpi.com The fundamental 2-(2'-hydroxyphenyl)benzothiazole (HBT) structure is a classic example of a fluorophore that undergoes ESIPT. nih.gov This process involves the transfer of the phenolic proton to the nitrogen atom of the benzothiazole (B30560) ring in the excited state, leading to a tautomeric form that is responsible for a highly Stokes-shifted fluorescence emission. cern.chrsc.org This large separation between absorption and emission spectra is a desirable characteristic for luminescent materials, as it minimizes self-absorption and enhances emission purity. mdpi.com
Organic Light-Emitting Diodes (OLEDs) Component Research
The unique photophysical properties of benzothiazole derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Their strong luminescence in the solid state is a key requirement for emissive layers in OLED devices. researchgate.net Research has demonstrated that by modifying the molecular structure of benzothiazole-based compounds, it is possible to tune the emission color across the visible spectrum.
For instance, a study on N-acyl substituted hydroxyphenyl benzothiazole analogues showed that subtle changes in the substitution pattern could shift the emission from blue-violet to green and orange. rsc.orgresearchgate.net This tunability is crucial for creating the red, green, and blue (RGB) pixels required for full-color displays or for blending to produce white light for solid-state lighting. rsc.org In one application, a blend of three structurally similar benzothiazole derivatives doped into a polymer matrix produced a saturated white-light emission with CIE coordinates of (0.31, 0.32). rsc.orgresearchgate.net
Benzothiazole-based materials have been successfully used as the emissive component in OLEDs. In one example, an electroluminescent device using the benzothiazole derivative N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) as the blue emitter achieved a maximum brightness of 3760 cd/m² and an external quantum efficiency of 2.37%. researchgate.net The performance of such devices is highly dependent on the molecular design, which influences not only the emission properties but also the charge transport and thermal stability of the material. nih.gov
| Derivative Name | Role in OLED | Max. Brightness (cd/m²) | External Quantum Eff. (%) | Emission Color | CIE Coordinates |
| BPO | Emitter | - | - | Blue-violet | - |
| BHPO1 | Emitter | - | - | Green | - |
| BHPO2 | Emitter | - | - | Orange | - |
| BPPA | Emitter | 3760 | 2.37 | Blue | (0.16, 0.16) |
Data compiled from studies on various benzothiazole derivatives for OLED applications. rsc.orgresearchgate.net
Fluorescent Probes (General Sensing Mechanisms)
The inherent sensitivity of the fluorescence of hydroxyphenyl benzothiazole derivatives to their local environment makes them excellent platforms for designing fluorescent probes. mdpi.com The sensing mechanism often relies on modulating the ESIPT process. In the "off" state, the ESIPT pathway is blocked or altered, resulting in weak or no fluorescence. Upon interaction with a specific analyte, a chemical reaction occurs that unblocks the ESIPT process, leading to a significant increase in fluorescence intensity—a "turn-on" response. nih.govmdpi.com
This strategy has been employed to create probes for a variety of analytes:
Biothiols: A probe designed for detecting biothiols used a 2,4-dinitrobenzenesulfonate (B1228243) (DNBS) group as a recognition site attached to the phenolic oxygen of a benzothiazole derivative. mdpi.com In the presence of biothiols like cysteine or glutathione, the DNBS group is cleaved. This cleavage restores the intramolecular hydrogen bond necessary for ESIPT, resulting in a 148-fold increase in green fluorescence emission. mdpi.com
Hydrogen Peroxide (H₂O₂): A benzothiazole-based probe for H₂O₂ incorporated an aryl boric acid ester as the reactive group. nih.gov This group quenches the fluorescence. H₂O₂ selectively oxidizes the boronate ester, releasing the parent hydroxyphenyl benzothiazole fluorophore and triggering a "turn-on" fluorescence signal with an emission peak at 604 nm. nih.gov
Esterase: By attaching an acetoxymethyl ether group to the 2-(2'-hydroxyphenyl)-benzothiazole (HBT) core, researchers have developed probes to detect esterase activity. researchgate.net The enzyme catalyzes the hydrolysis of the ether, releasing the HBT fluorophore and producing a change in fluorescence color, which can be used to image enzyme activity in living cells. researchgate.net
The general mechanism involves a recognition moiety that reacts selectively with the target analyte, causing a structural change that directly affects the photophysical properties of the benzothiazole fluorophore. mdpi.comresearchgate.net
Scintillation Materials
Scintillation materials are substances that absorb high-energy ionizing radiation and re-emit that energy in the form of visible light. This property is fundamental to radiation detection. Organic scintillators often consist of a polymer matrix, like polystyrene, doped with fluorescent compounds. cern.ch
Derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT) have been investigated for this purpose. cern.ch Their large Stokes shift, a result of the ESIPT mechanism, is advantageous because it prevents the emitted light from being reabsorbed by the scintillator material itself, ensuring efficient light collection. HBT derivatives have been tested as dopants in polystyrene matrices for plastic scintillator applications. While the parent HBT compound showed limitations due to low light yield and radiation-induced degradation, certain derivatives demonstrated improved performance. For example, the 4CNHBT derivative was found to have a quantum yield and radiation resistance comparable to 3-hydroxyflavone, a widely used green-emitting dopant in plastic scintillators. cern.ch
Electronic and Optoelectronic Properties
The benzothiazole moiety is electron-withdrawing, and when combined with electron-donating groups in a donor-acceptor (D-A) molecular architecture, it can lead to materials with tailored electronic properties suitable for optoelectronic devices. mdpi.compolyu.edu.hk The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be precisely tuned by chemical modification, which is critical for applications in organic electronics. nih.govpolyu.edu.hk
Semiconductor Applications (Organic Field-Effect Transistors, OFETs)
Benzothiazole derivatives have been identified as promising organic semiconductor materials for use in organic field-effect transistors (OFETs). mdpi.comnih.gov The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor layer, which in turn depends on the molecular packing and electronic structure of the material. ntu.edu.sg
By incorporating benzothiazole units into various molecular frameworks, researchers have developed both n-type (electron-transporting) and ambipolar (hole- and electron-transporting) semiconductors. acs.org
n-Type Semiconductors: In one study, naphthalenediimide (NDI) was functionalized with 2-(benzo[d]thiazol-2-yl)acetonitrile groups. The resulting material, NDI-BTH1, exhibited strong electron-accepting properties and functioned as an n-type semiconductor in an OFET with an electron mobility (μe) of 1.40 x 10⁻⁴ cm²/Vs. acs.org
Ambipolar Semiconductors: A related compound, NDI-BTH2, which incorporated a bis(benzo[d]thiazol-2-yl)methane group, demonstrated ambipolar behavior, transporting both electrons and holes. This device showed an electron mobility of 8.64 x 10⁻⁴ cm²/Vs and a hole mobility (μh) of 1.68 x 10⁻⁴ cm²/Vs. acs.org The introduction of an additional benzothiazole unit was credited with improving performance by promoting closer molecular packing in the thin film. ntu.edu.sg
The modification of polymer backbones with different functional groups on the benzothiadiazole unit has also been shown to significantly impact OFET performance. Polymers designed for stretchable electronics showed that fluorination of the benzothiadiazole unit could enhance electronic properties, while alkylation improved mechanical softness. rsc.org Another study found that replacing cyano groups with fluoro-cyano groups on a benzothiadiazole-based polymer improved electron mobility in an OFET from 0.031 cm² V⁻¹ s⁻¹ to 0.4 cm² V⁻¹ s⁻¹. acs.org
| Compound | Semiconductor Type | Electron Mobility (μe) (cm²/Vs) | Hole Mobility (μh) (cm²/Vs) |
| NDI-BTH1 | n-type | 1.40 x 10⁻⁴ | - |
| NDI-BTH2 | Ambipolar | 8.64 x 10⁻⁴ | 1.68 x 10⁻⁴ |
| PCDTT-DCNBT | n-type | 0.031 | - |
| PCDTT-FCNBT | n-type | 0.4 | - |
Performance data for various benzothiazole-based derivatives in OFETs. ntu.edu.sgacs.orgacs.org
Charge Transport Mechanisms
Understanding charge transport in benzothiazole-based materials is essential for optimizing their performance in electronic devices. Charge transport in organic semiconductors is typically described as a "hopping" process, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is influenced by several factors, including ionization potential (IP), electron affinity (EA), and reorganization energy (λ). mdpi.comnih.gov
Ionization Potential and Electron Affinity: IP is the energy required to remove an electron from the HOMO, relevant for hole transport, while EA is the energy released when an electron is added to the LUMO, relevant for electron transport. These values can be tuned by adding electron-donating or electron-withdrawing substituents to the benzothiazole core. mdpi.com For example, adding a strong electron-withdrawing nitro group (-NO₂) to a furan-benzothiazole derivative was shown to lower both the HOMO and LUMO energy levels, reducing the energy gap and affecting charge injection properties. nih.gov
Reorganization Energy: The reorganization energy (λ) is the energy required for a molecule to adjust its geometry upon gaining or losing a charge. A lower reorganization energy is desirable as it facilitates faster charge hopping between molecules, leading to higher charge carrier mobility. mdpi.comnih.gov Computational studies using Density Functional Theory (DFT) are often employed to calculate λ for both holes (λ_hole) and electrons (λ_elec) to predict the charge transport capabilities of new benzothiazole derivatives before synthesis. nih.gov
In donor-acceptor systems based on benzothiadiazole, charge transport can occur through both the donor-matrix and the acceptor-dopant molecules. mdpi.com The relative energy levels of the HOMO and LUMO of the different components determine the pathways for charge carrier movement and whether certain molecules act as traps or transport centers. mdpi.com
Photovoltaic Material Research
Derivatives of the 2-(hydroxyphenyl)benzothiazole scaffold are being investigated for their potential use as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). The fundamental design of organic dyes for DSSCs often follows a Donor-π bridge-Acceptor (D-π-A) architecture. This structure is engineered to promote efficient Intramolecular Charge Transfer (ICT) upon photoexcitation, a critical step for injecting electrons into the semiconductor (e.g., TiO₂) conduction band and generating a photocurrent.
In a molecule like this compound, the substituted phenol (B47542) ring acts as the electron-donating group (Donor). The benzothiazole unit can function as both a part of the π-conjugated bridge and as an initial electron acceptor. For practical application in a DSSC, the molecule would typically be further modified with a stronger acceptor group that also serves to anchor the dye to the semiconductor surface, such as a cyanoacrylic acid group.
The efficiency of such a dye is influenced by several factors:
Light-Harvesting Ability: The dye must absorb strongly in the visible region of the solar spectrum. The extended π-conjugation in benzothiazole derivatives contributes to their light-harvesting capabilities.
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the dye must be at a lower energy level than the redox potential of the electrolyte, and the Lowest Unoccupied Molecular Orbital (LUMO) must be at a higher energy level than the conduction band of the semiconductor to ensure efficient electron injection and dye regeneration.
Suppression of Aggregation: The non-planar structure of some benzothiazole derivatives can help prevent molecular aggregation on the semiconductor surface, which would otherwise lead to efficiency losses. rsc.org
Research on related heterocyclic systems, such as phenothiazine-based dyes, has demonstrated the viability of this approach, achieving high power conversion efficiencies. rsc.orgresearchgate.net The benzothiazole-phenol framework provides a versatile and tunable platform for designing new organic dyes for next-generation photovoltaic devices.
| Component of Hypothetical Dye | Role in Photovoltaic Action | Example Moiety |
| Donor (D) | Provides the electron upon photoexcitation. | 4-(...)-2-chlorophenol |
| π-Bridge | Facilitates electron transfer from Donor to Acceptor. | Benzothiazole |
| Acceptor/Anchor (A) | Pulls the electron and binds the dye to the semiconductor. | Cyanoacrylic acid |
Smart Materials and Stimuli-Responsive Systems
Smart materials are materials that respond to external stimuli, such as mechanical stress or temperature, by changing their properties. Benzothiazole derivatives have been shown to exhibit such behaviors, making them candidates for applications in sensors, data storage, and security inks.
Mechanochromic Properties
Mechanochromism is a reversible change in the optical properties (color or fluorescence) of a compound in response to mechanical force. Several benzothiazole-based compounds exhibit mechanochromic luminescence (MCL), where the wavelength of emitted light changes upon grinding, shearing, or pressurizing the solid material. rsc.org
The underlying mechanism of MCL in these materials is typically a phase transition between a stable crystalline state and a metastable amorphous or different polymorphic state. In the crystalline form, molecules are arranged in a highly ordered fashion with specific intermolecular interactions, such as π-π stacking. This ordered packing results in a characteristic fluorescence emission. When mechanical force is applied, this crystalline structure is disrupted, leading to an amorphous state where the molecules have a more random arrangement and altered intermolecular distances and interactions. This change in the solid-state packing directly affects the electronic energy levels and thus shifts the fluorescence emission, often to a lower-energy (red-shifted) wavelength. nih.govrsc.org
This process is often reversible; the original crystalline state and its corresponding fluorescence can be recovered by fuming the ground powder with a solvent or by gentle heating (annealing), which provides the molecules with enough energy to rearrange back into their thermodynamically stable crystalline form. rsc.org
| Compound Type | Stimulus | Initial Emission (λmax) | Final Emission (λmax) | Observed Change |
| Py-BP-PTZ Solid rsc.org | Grinding | Sky Blue (463 nm) | Yellow (556 nm) | Red Shift (93 nm) |
| Pt(II) Complex (2-Pristine) nih.gov | Grinding | Yellow (545 nm) | Orange-Red (700-745 nm) | Large Red Shift (>155 nm) |
Thermoresponsive Behavior
Thermoresponsive or thermochromic behavior involves a change in optical properties as a function of temperature. This phenomenon in fluorescent solids is often related to the same principles as mechanochromism: temperature changes can induce phase transitions between different crystalline polymorphs or between crystalline and amorphous states.
Advanced Chemical Sensors and Detection Systems (General Principles)
The 2-(hydroxyphenyl)benzothiazole scaffold is an exceptional platform for designing chemosensors due to the presence of electron-donating groups (the phenol) and electron-withdrawing/coordinating sites (the benzothiazole nitrogen). This structure facilitates several sensing mechanisms, including intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and excited-state intramolecular proton transfer (ESIPT), which can be modulated by the presence of a target analyte. nih.govnih.gov
Chemodosimeters
Chemodosimeters are sensors that undergo an irreversible chemical reaction with a specific analyte. This reaction permanently transforms the chemical structure of the sensor, leading to a distinct, "one-way" change in its optical properties. This high selectivity and clear signal make them very effective for detecting highly reactive species.
Benzothiazole derivatives have been successfully developed as chemodosimeters, particularly for the detection of the cyanide anion (CN⁻). rsc.orgrsc.org The sensing mechanism is typically based on the nucleophilic addition of cyanide to an electron-deficient site on the sensor molecule. For example, a benzothiazole derivative might be functionalized with a cyano vinyl group. The highly nucleophilic cyanide anion will attack the vinyl double bond, disrupting the molecule's π-conjugation and blocking the ICT pathway. This irreversible reaction causes a dramatic change in the absorption (color) and a quenching ("turn-off") or large shift in the fluorescence signal. rsc.orgnih.gov
| Sensor | Analyte | Sensing Mechanism | Optical Response | Limit of Detection (LOD) |
| CBTA rsc.org | CN⁻ | Nucleophilic addition, ICT blocking | Fluorescence "turn-off" | 3.57 x 10⁻⁸ M |
| BID rsc.org | CN⁻ | Nucleophilic addition, ICT disruption | Color change (Pink to colorless), Fluorescence shift (Blue shift) | 5.97 nM |
| PDBT nih.gov | CN⁻ | Nucleophilic addition, ICT disruption | Color change (Colorless to brown), Fluorescence shift (Orange to blue) | 0.62 μM |
Fluorescent Sensors (based on molecular interactions)
Unlike chemodosimeters, these sensors operate through reversible, non-covalent interactions with the analyte, such as chelation or hydrogen bonding. The 2-(hydroxyphenyl)benzothiazole structure is an excellent chelating ligand for various metal ions. The nitrogen atom of the benzothiazole ring and the oxygen atom of the adjacent phenolic hydroxyl group form a stable coordination site.
When a target metal ion like Zn²⁺ or Fe³⁺ binds to this site, several photophysical processes can be affected:
Chelation-Enhanced Fluorescence (CHEF): Binding to the metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity (a "turn-on" response). nih.gov
Photoinduced Electron Transfer (PET) Modulation: In some designs, a PET process from a donor part of the molecule quenches fluorescence in the free sensor. When a cation binds, it lowers the energy of the donor's orbitals, inhibiting the PET process and "turning on" the fluorescence. nih.gov
Intramolecular Charge Transfer (ICT) Modulation: The coordination of a metal ion can enhance the ICT character of the molecule, often resulting in a red shift of the emission wavelength (a ratiometric response). acs.orgnih.gov
These mechanisms allow for the highly sensitive and selective detection of metal ions in various media. researchgate.netias.ac.in
| Sensor | Analyte | Sensing Mechanism | Optical Response | Limit of Detection (LOD) |
| Biphenyl–benzothiazole derivative acs.orgnih.gov | Zn²⁺, Cu²⁺, Ni²⁺ | Chelation, ICT modulation | Ratiometric and colorimetric (Colorless to Yellow) | Not specified |
| Benzothiazole-based probe (BIPP) nih.gov | Zn²⁺ | Chelation, PET inhibition | Fluorescence "turn-on" (Blue to Green) | 2.36 x 10⁻⁸ M |
| Sensor 1 researchgate.net | Fe³⁺ | Chelation | Fluorescence quenching ("turn-off") | 8.43 μM |
Catalytic Applications (as a standalone compound or component)
The inherent structural features of this compound, which include a benzothiazole moiety, a phenolic hydroxyl group, and a chloro-substituent, suggest a potential for catalytic activity. The nitrogen and sulfur atoms in the benzothiazole ring can act as Lewis basic sites, while the phenolic proton is acidic. This combination of functionalities could theoretically enable the molecule to participate in various catalytic cycles. However, at present, there is a lack of direct scientific reports detailing such applications.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While numerous organic structures have been successfully employed as catalysts, there is no specific research available that demonstrates the use of this compound as an organocatalyst. The potential for this compound to act as a bifunctional catalyst, utilizing both the Lewis basicity of the benzothiazole and the Brønsted acidity of the phenol, is a plausible hypothesis that awaits experimental validation.
Future research in this area could explore its efficacy in reactions such as:
Aldol and Michael additions
Asymmetric synthesis
Cyclization reactions
Heterogeneous catalysts are crucial in industrial chemistry, offering advantages in separation and reusability. Organic molecules can serve as ligands to stabilize metal nanoparticles on a solid support or can be an integral part of a metal-organic framework (MOF). The benzothiazole and phenol groups of this compound could potentially coordinate with metal centers, making it a candidate for the synthesis of novel heterogeneous catalysts.
Despite this potential, the scientific literature does not currently contain studies where this compound is used as a support material or a ligand in a heterogeneous catalytic system. Research into immobilizing this compound on solid supports like silica (B1680970) or polymers, followed by metallation, could open new avenues for its application in catalysis.
Future Directions and Emerging Research Avenues for 4 1,3 Benzothiazol 2 Yl 2 Chlorophenol
Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Functional Materials)
The incorporation of functional molecules like 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol into advanced manufacturing processes, such as 3D printing, represents a significant leap forward in the creation of bespoke materials with tailored properties. The benzothiazole (B30560) moiety is known for its thermal stability and unique photophysical characteristics, which could be harnessed in the development of novel 3D-printable resins and filaments.
Future research could focus on designing polymers or co-polymers containing the this compound unit. These new materials could potentially be used as inks or filaments in 3D printing to fabricate objects with intrinsic functionalities. For instance, the inherent fluorescence of some benzothiazole derivatives could be utilized to print sensors or components for optical devices. Furthermore, the thermal resistance of the benzothiazole core could contribute to the development of 3D-printed parts capable of withstanding high-temperature environments. The exploration of benzothiazole-linked porous polymers for applications like carbon dioxide storage and separation further suggests the potential for 3D printing functional materials for environmental applications. researchgate.net
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Mechanochemistry)
While traditional batch synthesis methods for benzothiazole derivatives are well-established, the future of chemical manufacturing is moving towards more efficient, sustainable, and safer processes. mdpi.commdpi.comorganic-chemistry.org Novel synthetic methodologies like flow chemistry and mechanochemistry offer significant advantages in this regard and are promising avenues for the synthesis of this compound and its analogues.
Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, especially for exothermic reactions. The multi-step synthesis of complex benzothiazoles has been successfully demonstrated using flow chemistry, suggesting that this approach could be adapted for the production of this compound. nih.gov This would enable more efficient and scalable production for potential industrial applications.
Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to induce chemical reactions. acs.org Mechanochemical methods are gaining traction as a green chemistry approach, reducing solvent waste and sometimes enabling reactions that are difficult to achieve in solution. The synthesis of 2-arylbenzothiazoles has been achieved through mechanochemical means, indicating the feasibility of applying this methodology to the synthesis of this compound. acs.org This could lead to more environmentally friendly and cost-effective production processes.
| Synthetic Method | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Enhanced safety, improved scalability, higher yields, and purity. |
| Mechanochemistry | Reduced solvent usage, potential for novel reactivity, energy efficiency. |
Synergistic Effects in Hybrid Materials
The concept of hybrid materials, which combine different components to achieve enhanced or novel properties, is a burgeoning field of materials science. The unique electronic and structural features of this compound make it an attractive candidate for incorporation into hybrid materials, where it can impart specific functionalities and exhibit synergistic effects.
Future research is likely to explore the integration of this compound into various matrices, such as polymers, metal-organic frameworks (MOFs), and nanoparticles. For example, dispersing this compound within a polymer matrix could lead to materials with enhanced thermal stability, UV resistance, or specific optical properties. Benzothiazole-containing polymers have already shown promise in applications such as redox-responsive coatings and porous materials for gas capture. researchgate.netrsc.org
Furthermore, the creation of hybrid molecules that covalently link this compound to other functional units could unlock synergistic effects. For instance, combining it with moieties known for their charge-transport properties could lead to new materials for organic electronics. Similarly, hybridizing it with biocompatible molecules could pave the way for new biomedical materials. Studies on benzothiazole-phthalimide hybrids have demonstrated the potential for creating multifunctional molecules with interesting biological activities. mdpi.com
Advanced Characterization Techniques (e.g., Ultrafast Spectroscopy, Cryo-EM for Molecular Assemblies)
A deeper understanding of the fundamental properties of this compound at the molecular level is crucial for its rational design into new technologies. Advanced characterization techniques that are now at the forefront of chemical and materials research will be instrumental in this endeavor.
Ultrafast Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy, which operate on femtosecond to picosecond timescales, can provide unprecedented insights into the excited-state dynamics of molecules. For a compound like this compound, which is structurally related to 2-(2'-hydroxyphenyl)benzothiazole (HBT), these techniques could be used to study processes like excited-state intramolecular proton transfer (ESIPT). frontiersin.orgresearchgate.net Understanding these ultrafast processes is key to developing applications in areas such as molecular sensors, photostabilizers, and organic light-emitting diodes (OLEDs). daneshyari.com
Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biomolecules, Cryo-EM is emerging as a powerful tool for visualizing the three-dimensional structures of smaller molecules and their assemblies at near-atomic resolution. nih.govnih.govacs.org For this compound, Cryo-EM could be employed to study its self-assembly in different environments or its interaction with other molecules in hybrid materials. This could reveal crucial information about the packing of these molecules in the solid state, which governs their bulk properties.
| Characterization Technique | Potential Insights for this compound |
| Ultrafast Spectroscopy | Elucidation of excited-state dynamics, such as proton transfer and energy relaxation pathways. |
| Cryo-Electron Microscopy | Determination of solid-state packing, visualization of molecular assemblies, and interactions in hybrid materials. |
Theoretical Advancements in Prediction of Properties and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. mdpi.comnih.gov For this compound, theoretical advancements will play a pivotal role in guiding future experimental work and accelerating the discovery of new applications.
Future research will likely employ high-level quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), to predict a wide range of properties for this molecule and its derivatives. researchgate.netresearchgate.net This includes electronic properties (HOMO-LUMO gap, ionization potential, electron affinity), spectroscopic properties (UV-Vis and fluorescence spectra), and reactivity indices. researchgate.netccsenet.org Such calculations can help in understanding structure-property relationships and in the rational design of new molecules with optimized characteristics. For example, theoretical studies on related 2-(2-hydroxyphenyl)benzothiazole (B1206157) systems have been used to investigate their photochromic properties. acs.orgnih.gov
Moreover, the development of more accurate and efficient computational models will allow for the in-silico screening of large libraries of virtual derivatives of this compound for specific applications. nih.gov This could significantly reduce the time and cost associated with experimental synthesis and testing. For instance, predictive models could be developed to identify derivatives with optimal absorption and emission wavelengths for use as fluorescent probes or to predict the binding affinity of these molecules to specific targets in biological systems.
Q & A
Q. What are the established synthetic methodologies for 4-(1,3-Benzothiazol-2-yl)-2-chlorophenol?
The synthesis of benzothiazole derivatives often involves condensation reactions or functional group transformations. For example:
- Mannich Reaction : Reacting benzothiazole-containing phenols with amines or crown ethers under acidic conditions can yield complex derivatives. describes a Mannich reaction between 4-chloro-2-(1H-pyrazol-3-yl)phenol and diazacrown ethers, achieving 98% yield for analogous structures .
- Cyclization : 2-Aminothiophenol can react with β-aroylacrylic acids to form benzothiazin-3-one derivatives, as shown in . This method requires refluxing in ethanol with HCl gas, followed by crystallization .
Q. How is the compound characterized using spectroscopic and analytical techniques?
- Nuclear Magnetic Resonance (NMR) : reports ¹H NMR signals for a benzothiazole analog (δ 4.11 ppm for NH, 6.4–8.33 ppm for aromatic protons) .
- Infrared Spectroscopy (IR) : Key IR peaks include C=N (1611 cm⁻¹), C-C (1512 cm⁻¹), and N-H (3533 cm⁻¹) stretches, critical for confirming heterocyclic and phenolic groups .
- Mass Spectrometry (MS) : FABMS data (e.g., m/z 482.90 for a benzothiazole derivative) can verify molecular weight and fragmentation patterns .
Q. What safety precautions are recommended for handling this compound?
- Hazard Classifications : highlights that similar chlorophenol derivatives are classified as eye and skin irritants (Eye Irrit. 2, Skin Irrit. 2). Use PPE, including gloves and goggles, and work in a fume hood .
- Waste Disposal : Follow protocols for halogenated phenolic waste, as per EPA guidelines referenced in .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in benzothiazole derivatives?
- X-ray Diffraction : and demonstrate that single-crystal X-ray studies (e.g., R factor = 0.043) confirm bond angles and torsion angles. For example, the title compound in exhibits C–H···N and C–H···π interactions that stabilize its crystal lattice .
- Conformational Analysis : The six-membered heterocycle in benzothiazin-3-one adopts a twisted boat/chair conformation, as shown by torsion angles (e.g., O1–C8–C7–C9 = 8.3°) in .
Q. How do intermolecular interactions influence the compound’s stability and reactivity?
Q. What strategies address contradictions in reaction pathways or unexpected products?
- Mechanistic Re-evaluation : initially proposed a seven-membered benzothiazepine product but confirmed a six-membered benzothiazin-3-one via X-ray crystallography. Repetition under controlled conditions (dry ethanol, HCl gas) resolved the ambiguity .
- Byproduct Analysis : Use HPLC () or GC-MS to detect intermediates, such as unreacted 2-aminothiophenol or β-aroylacrylic acids .
Q. How can computational modeling complement experimental data for this compound?
- Density Functional Theory (DFT) : Compare calculated bond lengths (e.g., C–S = 1.74 Å) with experimental X-ray data (: C–S = 1.72 Å) to validate electronic structures .
- Molecular Dynamics : Simulate solvent interactions using parameters from ’s analytical methods (e.g., methanol/water solubility profiles) .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
